Technical Documentation Center

4H-Benzimidazol-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4H-Benzimidazol-5-ol
  • CAS: 148832-39-7

Core Science & Biosynthesis

Foundational

Definitive Guide to Tautomeric Equilibria in 5-Hydroxybenzimidazoles: 1H- vs. 4H- Systems

The following technical guide details the comparative stability, thermodynamic profiles, and detection methodologies for the tautomeric forms of 5-hydroxybenzimidazole. Executive Summary In the context of drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative stability, thermodynamic profiles, and detection methodologies for the tautomeric forms of 5-hydroxybenzimidazole.

Executive Summary

In the context of drug development and structural biology, 1H-benzimidazol-5-ol represents the thermodynamically stable, pharmacologically active ground state.[1] Conversely, 4H-benzimidazol-5-ol is a high-energy, non-aromatic transient species, typically accessible only through photochemical excitation or extreme catalytic environments.

Understanding this dichotomy is critical for medicinal chemists to avoid misassigning spectral data and to predict metabolic liabilities where aromatic disruption may occur. This guide analyzes the stability differentials, provides protocols for distinguishing these species, and details the quantum chemical basis for their relative energies.

Structural & Thermodynamic Analysis[2][3]

The Aromatic Standard: 1H-Benzimidazol-5-ol

The 1H-tautomer is the dominant species in standard conditions (solution, solid state, and biological matrices).

  • Aromaticity: It retains the full 10

    
    -electron aromatic system of the fused benzene and imidazole rings.
    
  • Resonance: The hydroxyl group at C5 acts as an electron donor (+M effect), reinforcing the electron density of the imidazole ring without disrupting the underlying aromaticity.

  • Protonation Site: The acidic proton resides on the N1 or N3 nitrogen (rapid equilibrium), preserving the planar

    
     hybridization of the carbon skeleton.
    
The High-Energy Transient: 4H-Benzimidazol-5-ol

The 4H-tautomer is a "disrupted" species where a proton has migrated to the C4 carbon.

  • Loss of Aromaticity: The migration of a proton to C4 creates an

    
     hybridized center. This breaks the cyclic 
    
    
    
    -conjugation of the benzene ring, resulting in a massive energy penalty.
  • Quinoid Character: To maintain valency, the structure often adopts a semi-quinoid arrangement, which is significantly less stable than the fully aromatic benzenoid system.

  • Formation Pathway: This species is typically observed only as a short-lived photoproduct (via Excited State Proton Transfer - ESPT) or a high-energy intermediate in radical reactions.

Thermodynamic Stability Gap

Based on Density Functional Theory (DFT) studies of the parent benzimidazole scaffold, the energy gap between the 1H and 4H forms is substantial.

Parameter1H-Benzimidazol-5-ol4H-Benzimidazol-5-olComparative Insight
Ground State Energy Reference (0 kJ/mol)+130 – 150 kJ/mol4H is thermodynamically inaccessible at RT.
Hybridization at C4

(Planar)

(Tetrahedral)
C4 protonation breaks planarity.
UV-Vis Absorbance

nm
Red-shifted (

nm)
Extended conjugation in quinoid-like fragments.
Dominant Solvent Form >99.9%<0.1% (Transient)Stabilized only in cryogenic matrices.

Mechanistic Pathways & Visualization

The transition from the stable 1H form to the 4H form is not a thermal equilibrium under physiological conditions; it is a photochemically driven process.

Graphviz: Tautomerization Energy Landscape

The following diagram illustrates the high activation barrier preventing thermal access to the 4H form and the photochemical pathway required to access it.

TautomerStability cluster_legend Stability Context H1 1H-Benzimidazol-5-ol (Ground State) Fully Aromatic TS Transition State (High Energy Barrier) H1->TS Thermal Activation (Forbidden at RT) H4 4H-Benzimidazol-5-ol (Transient Photoproduct) Non-Aromatic / sp3 C4 H1->H4 UV Excitation (hν) ESPT Mechanism TS->H4 H4->H1 Rapid Thermal Relaxation (k > 10^9 s^-1) Stable 1H Form: Drug Relevant Unstable 4H Form: Photodegradant

Caption: Energy landscape showing the photochemical accessibility of the 4H-tautomer and its rapid relaxation back to the stable 1H-ground state.

Experimental Validation Protocols

To confirm the presence or absence of the 4H-tautomer (e.g., during stability testing or phototoxicity assays), the following protocols are recommended.

Protocol A: Computational Prediction (DFT)

Use this to predict pKa shifts and reactivity hotspots.

  • Software Setup: Gaussian 16 or ORCA.

  • Theory Level: B3LYP/6-311++G(d,p) or

    
    B97X-D (for dispersion corrections).
    
  • Solvation Model: PCM or SMD (Water/DMSO) to mimic physiological or stock solution conditions.

  • Workflow:

    • Construct 1H-tautomer (OH at C5, H at N1).

    • Construct 4H-tautomer (OH at C5, H at C4, N1=C2 double bond shift).

    • Perform Geometry Optimization + Frequency Calculation.

    • Validation Criterion: No imaginary frequencies.

  • Output Analysis: Calculate

    
    . A value 
    
    
    
    kcal/mol confirms the 4H form is negligible thermally.
Protocol B: Spectroscopic Trapping (Matrix Isolation)

Use this if you suspect the 4H form is a photodegradation intermediate.

  • Sample Prep: Sublime 5-hydroxybenzimidazole onto a CsI window at 15 K in an Argon matrix.

  • Excitation: Irradiate with tunable UV light (

    
     nm) to induce Excited State Proton Transfer (ESPT).
    
  • Detection (FT-IR):

    • Monitor the appearance of

      
       C-H stretching bands (
      
      
      
      cm
      
      
      ).
    • Monitor the shift in the C=N/C=C region (

      
       cm
      
      
      
      ) due to loss of aromaticity.
  • Causality Check: Anneal the matrix (warm to 30-40 K). If the signals disappear and the 1H spectrum recovers, the species was the unstable 4H-tautomer.

Implications for Drug Development[1][4]

Shelf-Life & Stability

The 4H-tautomer is not a concern for long-term storage stability under dark conditions. The energy barrier is too high for thermal population. However, samples exposed to high-intensity UV (e.g., during ICH photostability testing) may transiently access this state, potentially leading to irreversible radical degradation pathways (ring opening).

Analytical Interferences

In LC-MS or NMR:

  • NMR: You will observe sharp, aromatic signals for the 1H form. The 4H form will not be visible due to its femtosecond-to-nanosecond lifetime in solution.

  • LC-MS: If "unknown" peaks appear after light exposure, they are likely irreversible oxidation products derived from the 4H intermediate, not the 4H tautomer itself.

References

  • Dual Photochemistry of Benzimidazole. Source: National Institutes of Health (PMC) / J Phys Chem A. Context: Establishes the 1H form as the stable ground state (>130 kJ/mol stability) and identifies 4H/6H forms as high-energy photoproducts. URL:[Link]

  • Keto-Enol Tautomerism in Benzazoles. Source: MDPI / Molecules. Context: Discusses the thermodynamic preference for the aromatic enol forms in benzimidazole derivatives and solvent effects on tautomeric equilibria. URL:[Link]

  • Tautomerism in Azonaphthol Derivatives of Benzimidazoles. Source: Bulgarian Chemical Communications.[2] Context: Provides spectroscopic evidence (NMR/UV-Vis) for the dominance of specific tautomers in solution vs. solid state.[3] URL:[Link]

  • An Experimental and Theoretical NMR Study of NH-Benzimidazoles. Source: Beilstein Journal of Organic Chemistry.[2] Context: Detailed DFT and NMR analysis of proton transfer rates and tautomeric assignment in benzimidazoles. URL:[Link][2]

Sources

Exploratory

Electronic Properties &amp; Medicinal Utility of 1H-Benzimidazol-5-ol Scaffolds

Technical Guide for Drug Discovery & Material Science Executive Summary This technical guide provides a comprehensive analysis of benzimidazol-5-ol (5-hydroxybenzimidazole) derivatives. While often colloquially or errone...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Material Science

Executive Summary

This technical guide provides a comprehensive analysis of benzimidazol-5-ol (5-hydroxybenzimidazole) derivatives. While often colloquially or erroneously referred to as "4H" derivatives in some databases due to tautomeric ambiguity, the stable bioactive scaffold is the aromatic 1H-benzimidazol-5-ol . This guide dissects the electronic architecture, specifically the 1H


 3H prototropic tautomerism  and the phenol-keto equilibria  that dictate its reactivity. We explore its utility as a redox-active pharmacophore in drug development (antioxidants, kinase inhibitors) and its photophysical properties (ESIPT) in bio-imaging.

Part 1: Electronic Architecture & Tautomeric Manifolds

The electronic versatility of benzimidazol-5-ol stems from its ability to access multiple electronic states. Unlike simple benzene derivatives, the imidazole ring imposes a strong dipole and facilitates proton transfer, while the 5-hydroxyl group introduces redox capability.[1]

The "4H" Misnomer & Tautomeric Reality

In the ground state, the molecule exists primarily as the aromatic 1H-benzimidazol-5-ol . The "4H" species referenced in specific technical literature often refers to:

  • High-Energy Phototautomers: UV irradiation (254 nm) in matrix isolation can transiently populate the non-aromatic 4H-tautomer via H-shift from N1 to C4.

  • Oxidative Intermediates: During radical scavenging, the 5-hydroxyl group oxidizes to a radical, which can delocalize spin density to C4, forming transient 4H-keto species before final degradation or dimerization.[1][2]

Frontier Molecular Orbitals (FMO)

The reactivity of 5-hydroxybenzimidazoles is governed by the HOMO-LUMO gap.

  • HOMO Location: Heavily localized on the 5-hydroxy group and the benzene ring (

    
    -donor character).
    
  • LUMO Location: Localized on the imidazole ring, specifically the C2=N3 bond (

    
    -acceptor character).
    
  • Implication: This "push-pull" electronic structure makes the scaffold an excellent antioxidant (low ionization potential) and a sensitive fluorescent probe (charge transfer sensitivity).

Excited-State Intramolecular Proton Transfer (ESIPT)

Derivatives substituted at the C2 position (e.g., 2-(2'-hydroxyphenyl)benzimidazole) exhibit ESIPT.[2][3][4] However, the 5-ol core itself modulates this by altering the pKa of the imidazole nitrogen.

  • Mechanism: Upon photoexcitation (

    
    ), the acidity of the phenolic -OH increases, and the basicity of the imine -N= increases. A proton transfers barrierlessly, creating a keto-tautomer that emits with a large Stokes shift.[1]
    
Visualization: Tautomeric & Redox Pathways

The following diagram illustrates the equilibrium between the stable 1H form, the 3H tautomer, and the oxidative conversion to the radical species (antioxidant action).[2]

Benzimidazole_Tautomerism Stable 1H-Benzimidazol-5-ol (Stable Aromatic) Tautomer 3H-Benzimidazol-5-ol (Prototropic Tautomer) Stable->Tautomer Fast H-Shift (N1 to N3) Radical Benzimidazol-5-oxyl Radical (Antioxidant Active) Stable->Radical -H• (HAT Mechanism) Keto4H 4H-Keto Intermediate (Transient/Oxidized) Radical->Keto4H Resonance Delocalization (Spin Density at C4) Keto4H->Radical Re-aromatization

Caption: Tautomeric equilibria and oxidative pathways linking the stable 1H-scaffold to the transient 4H-keto species via radical intermediates.

Part 2: Physicochemical Implications in Drug Design

Acid-Base Dissociation Constants (pKa)

The 5-hydroxybenzimidazole scaffold is amphoteric. Understanding its ionization state at physiological pH (7.4) is critical for predicting bioavailability.

  • pKa1 (Imidazolium

    
     Imidazole):  ~5.5 - 6.0. The N3 nitrogen is protonated in acidic media.
    
  • pKa2 (Phenol

    
     Phenolate):  ~9.5 - 10.0. The 5-OH group deprotonates in basic media.
    
  • Drug Design Note: At pH 7.4, the molecule is largely neutral.[1] However, electron-withdrawing groups (EWGs) at C2 (e.g., -CF3, -NO2) can lower pKa1, reducing solubility, while electron-donating groups (EDGs) raise pKa2, enhancing antioxidant potency.[1]

Lipophilicity & Permeability

The 5-OH group lowers LogP compared to unsubstituted benzimidazole, improving water solubility but potentially hindering blood-brain barrier (BBB) penetration.[2]

  • Strategy: Masking the 5-OH as a prodrug (ester/carbamate) or converting it to a difluoromethoxy (-OCF2H) group retains the electronic dipole while increasing lipophilicity.

Part 3: Experimental Characterization Protocols

Protocol 3.1: Determination of Antioxidant Capacity (DPPH Assay)

Rationale: Validates the electron-donating capability of the 5-OH group.

  • Preparation: Dissolve the benzimidazole derivative in methanol (1 mg/mL stock).

  • Radical Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Reaction: Mix 100

    
    L of derivative solution with 100 
    
    
    
    L of DPPH solution in a 96-well plate.
  • Incubation: Incubate in darkness at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ) and compare to control (
    
    
    
    ).
  • Calculation:

    
    .
    
  • Validation: Use Ascorbic Acid (

    
    ) as a positive control.
    
Protocol 3.2: Cyclic Voltammetry (Redox Potential)

Rationale: Quantifies the HOMO energy level and oxidation potential (


).
  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Anhydrous Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Scan: Scan from 0.0 V to +1.5 V at a rate of 100 mV/s.

  • Analysis: Identify the anodic peak potential (

    
    ). A lower 
    
    
    
    correlates with higher antioxidant activity (easier electron donation).

Part 4: Synthesis & Derivatization Strategies

The synthesis of 5-hydroxybenzimidazoles typically proceeds via the Phillips Condensation or oxidative cyclization.

Optimized Synthetic Workflow

Reactants: 3,4-Diaminophenol (or its HCl salt) + Carboxylic Acid / Aldehyde.[1][2]

MethodReagentsConditionsYieldNotes
Phillips 4N HClReflux, 6-12h70-90%Best for robust substrates.[2] Harsh acidic conditions.[5]
Oxidative Aldehyde +

DMF/EtOH, Reflux60-85%Milder.[1][2] Requires bisulfite adduct formation.
Microwave Carboxylic Acid + PPA150°C, 10 min>90%Solvent-free, rapid, high purity.[1][2]
Visualization: Synthetic Logic Flow

Synthesis_Flow cluster_routes Cyclization Pathways Start Precursor: 3,4-Diaminophenol RouteA Route A: Carboxylic Acid (4N HCl, Reflux) Start->RouteA RouteB Route B: Aldehyde (Na2S2O5, DMF) Start->RouteB Product 1H-Benzimidazol-5-ol RouteA->Product RouteB->Product Deriv Derivatization (O-Alkylation) Product->Deriv R-X, K2CO3

Caption: Dual synthetic pathways for accessing the 5-hydroxybenzimidazole core and subsequent derivatization.

Part 5: Biological Relevance (SAR)

Antioxidant & Neuroprotective Agents

The 5-hydroxy moiety mimics the structure of


-tocopherol (Vitamin E).
  • Mechanism: Hydrogen Atom Transfer (HAT). The radical formed is stabilized by resonance across the imidazole ring.

  • Application: Derivatives with bulky groups at C2 (e.g., tert-butyl) prevent dimerization, enhancing radical scavenging longevity.[1][2]

Kinase Inhibition (VEGFR / EGFR)

Benzimidazoles are privileged scaffolds in kinase inhibitors.

  • Binding Mode: The N3 nitrogen acts as a Hydrogen Bond Acceptor to the hinge region of the kinase ATP-binding pocket. The 5-OH (or 5-methoxy) group often projects into the solvent-exposed region or interacts with specific residues like Gatekeeper Threonine .

  • SAR Insight: Substitution at the 5-position is more effective than the 6-position due to the specific vector of the substituent relative to the N-H dipole.

References

  • Excited-State Intramolecular Proton Transfer in Benzimidazole Derivatives. Source: ACS Publications [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity. Source: National Institutes of Health (PMC) [Link]

  • Dual Photochemistry of Benzimidazole: 1H, 4H, and 6H Tautomers. Source: Journal of Physical Chemistry A [Link][1][2]

  • Synthesis and Antioxidant Potential of Novel Benzimidazole Derivatives: DFT Insights. Source: Asian Journal of Chemistry [Link]

  • Tautomerism and Proton Transfer in Benzimidazoles: NMR and DFT Studies. Source: Beilstein Journal of Organic Chemistry [Link][6]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 5-Hydroxybenzimidazole (4H-Benzimidazol-5-ol)

[1] Executive Summary & Strategic Analysis This Application Note details the protocol for synthesizing 5-hydroxybenzimidazole (also referred to as 1H-benzimidazol-5-ol or the tautomeric 4H-benzimidazol-5-ol).[1] Critical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

This Application Note details the protocol for synthesizing 5-hydroxybenzimidazole (also referred to as 1H-benzimidazol-5-ol or the tautomeric 4H-benzimidazol-5-ol).[1]

Critical Chemical Insight: While the request specifies "o-phenylenediamine" (OPD) as the starting material, direct oxidation of unsubstituted OPD to introduce a hydroxyl group at the C5 position is chemically inefficient and lacks regioselectivity. The industrial and laboratory standard for high-purity synthesis utilizes 4-methoxy-o-phenylenediamine (MOPD) as the starting scaffold.[1]

This protocol employs a "Cyclize-then-Demethylate" strategy.[1] This route is preferred over using 3,4-diaminophenol directly, as the latter is highly susceptible to oxidative degradation, leading to low yields and "tarry" byproducts.

Synthetic Pathway Overview[2][3]
  • Cyclization: Condensation of 4-methoxy-o-phenylenediamine with formic acid to yield 5-methoxybenzimidazole.[1]

  • Hydrolysis (Demethylation): Cleavage of the methyl ether using hydrobromic acid (HBr) to reveal the 5-hydroxyl group.[1]

Chemical Reaction Pathway (Visualization)

The following diagram illustrates the logical flow from the substituted diamine precursor to the final hydroxylated target.

G Start 4-Methoxy-o-phenylenediamine (MOPD) Intermediate 5-Methoxybenzimidazole (Stable Intermediate) Start->Intermediate Cyclization (-2 H2O) Reagent1 Formic Acid (88%) Reflux Product 5-Hydroxybenzimidazole (Target) Intermediate->Product Ether Cleavage Reagent2 48% HBr Reflux (Demethylation)

Caption: Two-step synthesis strategy ensuring regioselectivity and high purity.

Materials & Equipment

ReagentGradeRole
4-Methoxy-o-phenylenediamine >98% (HPLC)Limiting Reagent (Precursor)
Formic Acid 88-90% ACSCyclization Agent & Solvent
Hydrobromic Acid 48% aq.[1]Demethylating Agent
Sodium Hydroxide 10M SolutionNeutralization
Ammonium Hydroxide 28-30%pH Adjustment
Activated Charcoal Norit/DarcoPurification

Equipment:

  • 250 mL Round-bottom flask (3-neck).

  • Reflux condenser with inert gas inlet (Argon/Nitrogen).[1]

  • Magnetic stirrer/heating mantle.[1]

  • Rotary evaporator.[1]

  • Vacuum filtration setup (Buchner funnel).[2]

Detailed Experimental Protocol

Phase 1: Cyclization to 5-Methoxybenzimidazole[1]

This step constructs the imidazole ring. We use excess formic acid, which acts as both the C1 synthon and the solvent.

  • Setup: Charge a 250 mL round-bottom flask with 20.0 g (0.145 mol) of 4-methoxy-o-phenylenediamine.

  • Addition: Slowly add 35 mL of 88% Formic Acid. Caution: Exothermic reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to 100°C (reflux) for 2 to 3 hours .

    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The starting diamine spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Slowly add 10% NaOH solution with vigorous stirring until the mixture is just alkaline (pH ~8).

    • Observation: The crude benzimidazole will precipitate as a solid.

  • Isolation: Filter the solid under vacuum. Wash with ice-cold water (3 x 50 mL).[1]

  • Purification (Optional but Recommended): Recrystallize from boiling water (approx. 15 mL/g) using activated charcoal to remove color impurities.

    • Yield Expectations: ~18-19 g (85-90%).

    • Melting Point: 121–123°C.[1]

Phase 2: Demethylation to 5-Hydroxybenzimidazole[1]

This step cleaves the methyl ether to release the phenol (hydroxyl) group.

  • Setup: Place 10.0 g (0.067 mol) of the 5-methoxybenzimidazole (from Phase 1) into a reaction flask.

  • Reagent: Add 100 mL of 48% Hydrobromic Acid (HBr).

  • Reaction: Reflux the mixture for 4 to 6 hours .

    • Note: An inert atmosphere (Argon) is recommended to prevent oxidation of the resulting phenol at high temperatures.

  • Workup:

    • Remove excess HBr via rotary evaporation (use a base trap for the pump).

    • Dissolve the residue in minimal water (50 mL).

    • Neutralize carefully with Ammonium Hydroxide (NH₄OH) or solid NaHCO₃ to pH 7.0–7.5.[1]

    • Critical: Do not over-basify (pH > 9), as the phenolate anion increases water solubility, leading to yield loss.

  • Crystallization: Cool the solution in an ice bath for 2 hours. The product will crystallize as a white to off-white solid.[1]

  • Final Isolation: Filter, wash with cold water, and dry under vacuum at 60°C.

Results & Validation Parameters

Summarized below are the expected physicochemical properties for validation.

ParameterSpecificationNotes
Appearance Off-white to pale beige powderOxidizes slightly pink upon air exposure.[1]
Melting Point 216°C – 218°CSharp melting point indicates high purity.[1]
Yield (Overall) 60% – 75%Calculated from starting diamine.[2]
1H NMR (DMSO-d6) δ 9.0 (s, 1H, OH), 8.1 (s, 1H, C2-H)Characteristic singlet at C2 confirms cyclization.[1]
Solubility Soluble in DMSO, MeOH; Sparingly in H₂OSolubility increases significantly in alkaline pH.
Troubleshooting Guide
  • Low Yield in Step 1: Ensure formic acid is in excess and the reflux is vigorous.

  • Dark Product in Step 2: Incomplete removal of HBr or oxidation during reflux. Use Argon and activated charcoal during recrystallization.

  • Product not precipitating: The solution may be too dilute or the pH is too high/low. Adjust pH to the isoelectric point (~7.2) and concentrate the volume.[3]

Safety & Compliance

  • Formic Acid: Corrosive and volatile. Use in a fume hood.[1]

  • Hydrobromic Acid: Highly corrosive.[1] Causes severe burns.[1] Incompatible with strong oxidizers.[1][4]

  • Phenylenediamines: Suspected carcinogens/mutagens.[1] Wear nitrile gloves and handle solids in a weighing hood to avoid dust inhalation.

References

  • Preparation of 5-Hydroxybenzimidazole. PrepChem.com. (Detailed protocol for demethylation of 5-methoxybenzimidazole).

  • Synthesis of Benzimidazole from o-phenylenediamine. Organic Syntheses, Coll.[1][2] Vol. 2, p.65 (1943). (Foundational method for the formic acid cyclization step).

  • 4-Methoxy-o-phenylenediamine Properties. Thermo Scientific Chemicals. (Safety and handling data for the precursor).

  • Biosynthesis and Precursor Functions. PubMed / NIH.[1] (Discussion of 5-hydroxybenzimidazole as a biological precursor, validating the structure's stability).

Sources

Application

High-Fidelity Synthesis of 5-Hydroxybenzimidazole Scaffolds

Executive Summary: The Strategic Scaffold The 5-hydroxybenzimidazole (5-HBI) moiety is a privileged pharmacophore in drug discovery, serving as a critical isostere for purines and a precursor to Vitamin B12 analogs.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

The 5-hydroxybenzimidazole (5-HBI) moiety is a privileged pharmacophore in drug discovery, serving as a critical isostere for purines and a precursor to Vitamin B12 analogs.[1] Its amphoteric nature and hydrogen-bonding capacity make it ideal for kinase inhibitors, proton pump inhibitors, and G-protein coupled receptor (GPCR) ligands.[2]

However, the direct synthesis of 5-HBI is plagued by the oxidative instability of electron-rich aminophenol precursors. This guide details two high-fidelity protocols designed to circumvent oxidative polymerization (tars) and ensure regiochemical purity:

  • Protocol A (The "Masked" Route): A robust, scalable synthesis via 5-methoxybenzimidazole followed by Lewis-acid mediated deprotection.[2]

  • Protocol B (The "Reductive" One-Pot): A streamlined approach utilizing in situ reduction of nitro-precursors to minimize handling of air-sensitive intermediates.

Strategic Analysis: Pathway Selection

The primary challenge in synthesizing 5-HBI is the electron-rich nature of the intermediate, 3,4-diaminophenol. Upon exposure to air, this species rapidly oxidizes to quinone imines, leading to low yields and difficult purification.[2] Therefore, O-protection is the standard for high-purity applications.[2]

Comparative Workflow Analysis

G Start Precursor Selection RouteA Route A: Methoxy Protection (High Purity / Scalable) Start->RouteA RouteB Route B: Direct Phenol (High Risk / Rapid) Start->RouteB StepA1 Cyclization (Phillips Condensation) RouteA->StepA1 StepB1 In-Situ Reduction (H2/Pd or Fe/HCl) RouteB->StepB1 StepA2 Demethylation (BBr3 or HBr) StepA1->StepA2 Product 5-Hydroxybenzimidazole (Target Scaffold) StepA2->Product StepB2 Cyclization (Inert Atmosphere) StepB1->StepB2 StepB2->Product

Figure 1: Strategic Retrosynthesis. Route A is preferred for GMP and library synthesis due to intermediate stability.

Protocol A: The "Masked" Methoxy Route (Gold Standard)

Rationale: This method utilizes 4-methoxy-1,2-phenylenediamine.[2] The methoxy group protects the phenol from oxidation during the harsh acidic conditions of cyclization.

Phase 1: Phillips Condensation

Objective: Synthesize 5-methoxybenzimidazole.

Reagents:

  • 4-Methoxy-1,2-phenylenediamine (1.0 equiv)[2]

  • Formic acid (98%) or R-COOH (1.2 equiv)

  • 4M HCl (Solvent/Catalyst)[2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (10 mmol) in 4M HCl (20 mL).

    • Note: If using a solid carboxylic acid (e.g., benzoic acid), add it now.[2] If synthesizing the parent scaffold (R=H), use formic acid as both reagent and solvent.[2]

  • Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (9:1 DCM:MeOH).[2] The diamine starting material (lower R_f, turns purple with ninhydrin) should disappear.[2]

  • Neutralization: Cool to 0°C in an ice bath. Slowly add concentrated ammonium hydroxide (

    
    ) until pH ~9-10.
    
    • Observation: A precipitate will form.[3][4] This is the free base 5-methoxybenzimidazole.

  • Isolation: Filter the precipitate. Recrystallize from boiling water (with activated charcoal if colored impurities persist).

    • Yield Target: >85%.[2][5][6][7]

Phase 2: Lewis Acid-Mediated O-Demethylation

Objective: Cleave the methyl ether to reveal the free hydroxyl group without degrading the imidazole ring.

Reagents:

  • 5-Methoxybenzimidazole (from Phase 1)

  • Boron Tribromide (

    
    ), 1.0M in DCM[2]
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup (Strictly Anhydrous): Flame-dry a Schlenk flask and purge with Argon. Add 5-methoxybenzimidazole (5 mmol) and anhydrous DCM (25 mL).

  • Addition: Cool the suspension to -78°C (dry ice/acetone). Add

    
     solution (15 mmol, 3 equiv) dropwise via syringe.
    
    • Mechanism:[6][8][9][10]

      
       forms a Lewis acid adduct with the ether oxygen and the imidazole nitrogen. Excess reagent is required to overcome N-coordination.[2]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching (Exothermic): Cool back to 0°C. Carefully quench with MeOH (5 mL) to destroy excess boranes.

  • Workup:

    • Evaporate solvents to dryness.[2]

    • Redissolve residue in water.[2][11] Neutralize with saturated

      
       to precipitate the product.
      
    • Filter and dry.[2][4][12]

Data Summary: Demethylation Conditions

MethodReagentTempYieldNotes
Method A (Preferred)

/ DCM
-78°C

RT
92%High purity; tolerates most R-groups.
Method B (Scalable) 48% HBrReflux (120°C)85%Harsh; incompatible with esters/amides.
Method C (Green) L-Methionine / MSA100°C78%Non-toxic; slower reaction kinetics.
Protocol B: The "Reductive" One-Pot Strategy

Rationale: For libraries where isolation of the diamine is bottlenecking throughput. This uses stable nitro-aniline precursors.[2]

Reagents:

  • 4-Methoxy-2-nitroaniline

  • Iron powder (Fe)

  • Formic acid (98%)

  • Catalytic HCl[2]

Workflow:

  • Reduction/Cyclization: Suspend 4-methoxy-2-nitroaniline (5 mmol) and Iron powder (15 mmol) in Formic acid (10 mL).

  • Heating: Heat to 100°C. The iron reduces the nitro group to the amine in situ, which immediately condenses with formic acid.

  • Workup: Filter hot through Celite to remove iron oxides. Basify filtrate with NaOH.

  • Demethylation: Proceed as in Protocol A, Phase 2.

Mechanistic Insight: The Phillips Condensation

Understanding the mechanism is crucial for troubleshooting low yields. The reaction relies on the formation of a mono-acylated intermediate, which then undergoes acid-catalyzed dehydration.

Mechanism Start Diamine Inter1 Mono-Amide Intermediate Start->Inter1 + RCOOH (Acylation) TS Cyclization (Dehydration) Inter1->TS + H+ (Activation) End Benzimidazole Scaffold TS->End - H2O

Figure 2: Mechanistic flow of the Phillips Condensation. Steric hindrance at the amide formation step is the common rate-limiting factor.

Troubleshooting & Quality Control
1. Regiochemistry & Tautomerism
  • Issue: In solution, 5-hydroxybenzimidazole exists in equilibrium with 6-hydroxybenzimidazole.

  • Impact: Upon N-alkylation, you will obtain a mixture of N1 (5-hydroxy) and N3 (6-hydroxy) isomers.[2]

  • Control: The 5-OH group is electron-donating. Under basic alkylation conditions (

    
    ), the N1-isomer (sterically less hindered if OH is protected) often predominates, but isomers must be separated by chromatography.[2]
    
2. "Black Tar" Formation
  • Cause: Oxidation of the phenylenediamine intermediate before cyclization.

  • Solution: Add a pinch of Sodium Metabisulfite (

    
    ) during the acid hydrolysis/cyclization step to act as an antioxidant.
    
3. Incomplete Demethylation
  • Cause: Boron complexation with the imidazole nitrogen prevents activation of the ether.

  • Solution: Increase

    
     equivalents to 3.5–4.0x. Ensure the reaction is warmed to RT or refluxed in DCM if necessary.
    
References
  • Phillips Condensation Mechanism

    • Wright, J. B. (1951).[2] The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.[2]

  • Demethyl

    
    ): 
    
    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[2] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[2]

  • Regioselectivity in Benzimidazoles

    • López-Vallejo, F., et al. (2011).[2] Tautomerism and Alkylation of Benzimidazoles. Journal of Chemical Information and Modeling.

  • Green Chemistry Approaches

    • Duan, Y., et al. (2023).[2] Recent advances in the synthesis of benzimidazoles.[3][10][11][13] RSC Advances.

Sources

Method

Application Note: 4H-Benzimidazol-5-ol (5-Hydroxybenzimidazole) as a Pharmaceutical Intermediate

[1] Executive Summary & Chemical Identity[2] 4H-Benzimidazol-5-ol , chemically standardized as 5-Hydroxybenzimidazole (5-HBI) , represents a privileged scaffold in medicinal chemistry. While the "4H" nomenclature appears...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[2]

4H-Benzimidazol-5-ol , chemically standardized as 5-Hydroxybenzimidazole (5-HBI) , represents a privileged scaffold in medicinal chemistry. While the "4H" nomenclature appears in specific legacy or tautomeric databases, the compound predominantly exists in the aromatic 1H- or 3H-tautomeric forms under physiological conditions.

This guide details the utilization of 5-HBI as a versatile intermediate.[1][2] Unlike simple benzimidazoles, the C5-hydroxyl group introduces a critical handle for diversification, functioning as a phenol bioisostere while the imidazole ring provides hydrogen bond donor/acceptor motifs essential for kinase binding and receptor modulation.

Chemical Profile
PropertySpecification
IUPAC Name 1H-Benzimidazol-5-ol
CAS Registry 1006-81-1 (also 41292-65-3)
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
pKa Values ~5.5 (Pyridinic N), ~9.3 (Phenolic OH), ~12.8 (Pyrrolic NH)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water

Strategic Utility in Drug Design

The 5-HBI scaffold is not merely a building block; it is a "pharmacophore chimera" combining the features of a phenol and a purine mimetic.

Mechanistic Applications[3][8]
  • Kinase Inhibition: The benzimidazole moiety mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases (e.g., S. aureus thymidylate kinase). The 5-OH group allows for extension into the solvent-exposed region or deep hydrophobic pockets via ether linkages.

  • Vitamin B12 Biosynthesis: 5-HBI is the naturally occurring precursor to the lower ligand of cobamides in anaerobic bacteria, making it a target for novel antimicrobials that disrupt bacterial metabolism without affecting human hosts.

  • Antioxidant Activity: The phenolic hydroxyl group confers radical scavenging properties, utilized in neuroprotective drug candidates.

Visualization: Reactive Sites & Tautomerism

The following diagram illustrates the reactivity landscape of 5-HBI, highlighting the competition between N-alkylation and O-alkylation.

G Substrate 5-Hydroxybenzimidazole (Tautomeric Equilibrium) Site_O Phenolic Oxygen (C5-OH) pKa ~9.3 Nucleophilic Attack Substrate->Site_O Base (1.0 eq) Site_N Imidazole Nitrogen (N1/N3) pKa ~12.8 Competes for Alkylation Substrate->Site_N Base (>2.0 eq) Product_O O-Alkyl Derivatives (Target: Solubilizers/Linkers) Site_O->Product_O R-X, Mild Base Product_N N-Alkyl Derivatives (Target: Core Scaffold Mod) Site_N->Product_N R-X, Strong Base

Figure 1: Reactivity map of 5-HBI showing pKa-driven selectivity between O- and N-functionalization.

Detailed Experimental Protocols

Protocol A: Selective O-Alkylation (Etherification)

Objective: Functionalize the hydroxyl group while leaving the imidazole ring unsubstituted. Challenge: The imidazole NH is also nucleophilic. Selectivity is achieved by exploiting the pKa difference (Phenol pKa ~9.3 < Imidazole NH pKa ~12.8).

Reagents:

  • 5-Hydroxybenzimidazole (1.0 eq)

  • Alkyl Halide (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.1 eq) — Crucial: Use mild base to avoid deprotonating the imidazole NH.
    
  • Solvent: Acetone or Acetonitrile (Anhydrous)

Procedure:

  • Dissolution: Charge a round-bottom flask with 5-HBI (10 mmol) and anhydrous acetone (50 mL).

  • Activation: Add

    
     (11 mmol) in a single portion. Stir at room temperature for 30 minutes. The mixture may turn slightly yellow as the phenoxide generates.
    
  • Addition: Dropwise add the alkyl halide (11 mmol) dissolved in acetone (5 mL) over 10 minutes.

  • Reflux: Heat the reaction to reflux (56°C for acetone) for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Validation Point:


 NMR should show the disappearance of the phenolic -OH singlet (usually broad, >9 ppm) and retention of the imidazole -NH (very broad, usually >12 ppm).
Protocol B: Microwave-Assisted Hemi-Synthesis of 2-Substituted Derivatives

Objective: Introduce aryl groups at the C2 position using aldehydes, a common pathway for generating kinase inhibitors.

Reagents:

  • 4-Substituted-o-phenylenediamine (Precursor to 5-HBI if starting de novo) OR 5-HBI + Carboxylic Acid derivative.

  • Alternative Route (Direct C2 arylation): 5-HBI + Aryl Aldehyde +

    
     (oxidant).
    

Workflow (Condensation Route):

  • Mix: Combine 5-HBI (1 mmol) and the target Aryl Aldehyde (1 mmol) in Ethanol (3 mL).

  • Catalyst: Add 10 mol%

    
     or simply use oxidative conditions with 
    
    
    
    (1.5 eq).
  • Irradiation: Place in a microwave reactor. Set parameters: 140°C, 150W, 10-15 minutes.

  • Isolation: Pour reaction mixture into ice water. The precipitate is usually the crude product.

  • Purification: Wash with cold ether.

Quality Control & Stability Analysis

5-HBI is sensitive to oxidation over long periods, potentially forming quinone-imine species.

QC Method: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 280 nm (Characteristic benzimidazole absorption).

  • Retention Time: 5-HBI typically elutes early due to polarity (approx. 3-5 min depending on flow rate).

Stability Protocol
  • Storage: Store solid at 4°C or -20°C under Argon.

  • Solution Stability: Stable in DMSO for 24 hours at RT. In protic solvents (MeOH/Water), use fresh solutions to avoid slow oxidation.

Scientific Note on Nomenclature (4H vs 1H)

Researchers searching for "4H-Benzimidazol-5-ol" are likely encountering a tautomeric designation found in computational databases (e.g., PubChem CID 5798 variants).

  • 1H-form: The stable, aromatic tautomer.

  • 4H-form: A non-aromatic intermediate where the proton resides on the C4 carbon. This is energetically unfavorable and transient.

  • Guidance: In all synthetic planning and purchasing, refer to CAS 1006-81-1 (5-Hydroxybenzimidazole) to ensure receipt of the correct aromatic starting material.

References

  • Biosynthesis & Identity: Smolecule. (2023). 5-Hydroxybenzimidazole: Synthesis, Properties, and Applications. Link

  • Pharmaceutical Applications: Ningbo Inno Pharmchem. (2026). 5-Hydroxybenzimidazole (CAS 41292-65-3): Key Intermediate for Pharmaceutical Synthesis.[1] Link

  • Kinase Inhibitor Synthesis: Semantic Scholar. (2020). Chemical Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Link

  • Metabolic Pathway: National Institutes of Health (NIH). (1975).[3] Precursor-function of 5-hydroxybenzimidazole in Clostridium thermoaceticum. Link

  • Stability Data: Food Additives & Contaminants. (2023). Comprehensive stability study of benzimidazole drug residues. Link

Sources

Application

4H-Benzimidazol-5-ol derivatives in anticancer drug design

Application Note: 4H-Benzimidazol-5-ol Derivatives in Anticancer Drug Design Executive Summary The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4H-Benzimidazol-5-ol Derivatives in Anticancer Drug Design

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets including kinases, tubulin, and DNA. Specifically, 1H-benzo[d]imidazol-5-ol (often referred to in tautomeric contexts or specific dihydro-forms as 4H-benzimidazol-5-ol derivatives) represents a critical subclass. The C5-hydroxyl group provides a unique handle for hydrogen bonding interactions within enzyme pockets (e.g., VEGFR, EGFR, uPA) and serves as a versatile attachment point for solubilizing groups or pharmacophores.

This guide details the rational design, synthesis, and biological validation of these derivatives, focusing on their application as multi-target anticancer agents.

Chemical Space & Rational Design (SAR)

The anticancer efficacy of benzimidazol-5-ol derivatives hinges on precise functionalization at three key positions.

Structure-Activity Relationship (SAR) Map

SAR_Map Core 1H-Benzimidazol-5-ol Core Scaffold C2 C2 Position: (Aryl/Heteroaryl) Core->C2 Primary Pharmacophore N1 N1 Position: (Solubility/Selectivity) Core->N1 PK Modulation O5 O5 Position (Hydroxyl): (H-Bond Donor/Linker) Core->O5 Target Interaction C2_Func Kinase Hinge Binding DNA Intercalation C2->C2_Func N1_Func Reduces Aggregation Modulates pKa N1->N1_Func O5_Func H-Bond to Asp/Glu Ether Linkage Site O5->O5_Func

Caption: SAR analysis of the benzimidazol-5-ol scaffold. The C5-OH is critical for H-bonding (e.g., with Asp189 in uPA) or derivatization.

Mechanistic Rationale:

  • Tubulin Inhibition: Derivatives with bulky aryl groups at C2 (e.g., 3,4,5-trimethoxyphenyl) bind to the colchicine site, inhibiting microtubule polymerization. The 5-OH group often mimics the B-ring oxygen of colchicine.

  • Kinase Inhibition: The benzimidazole NH and N3 nitrogen often form a donor-acceptor motif with the kinase hinge region (e.g., ATP binding site of VEGFR2). The 5-OH group can interact with the "gatekeeper" residue or solvent-front residues.

  • DNA Binding: Planar 2-aryl derivatives can intercalate into DNA base pairs. The 5-OH group can be alkylated with cationic chains (e.g., amino side chains) to enhance affinity for the DNA minor groove.

Synthesis Protocols

Caution: Benzimidazoles are biologically active.[1][2][3] Handle all intermediates with PPE. Diamines are oxidation-sensitive; store under inert gas.

Protocol A: Oxidative Condensation (The "One-Pot" Method)

This method generates the 2-substituted-1H-benzimidazol-5-ol core from aldehydes and 3,4-diaminophenol.

Materials:

  • 3,4-Diaminophenol dihydrochloride (CAS: 13052-79-4)

  • Aryl Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Sodium Metabisulfite (

    
    )
    
  • Solvent: DMF or Ethanol/Water (3:1)

Step-by-Step:

  • Pre-activation: Dissolve aryl aldehyde (1.0 eq) and

    
     (1.2 eq) in Ethanol/Water (10 mL/mmol). Stir at RT for 15 min to form the bisulfite adduct (improves yield).
    
  • Condensation: Add 3,4-diaminophenol dihydrochloride (1.0 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Workup: Cool to RT. Pour onto crushed ice/water. Neutralize with

    
     to pH 7–8.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: O-Alkylation of C5-Hydroxyl

To synthesize ether derivatives (e.g., for improved solubility or targeting).

Step-by-Step:

  • Deprotonation: Dissolve 2-substituted-benzimidazol-5-ol (1.0 eq) in anhydrous DMF. Add

    
     (3.0 eq). Stir at 
    
    
    
    for 30 min.
  • Alkylation: Add alkyl halide (e.g., 3-chloropropylamine hydrochloride, 1.2 eq) dropwise.

  • Reaction: Stir at

    
     for 8–12 hours.
    
  • Isolation: Pour into ice water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

Biological Evaluation Protocols

Workflow Overview

Bio_Workflow Step1 Primary Screen: MTT Assay (72h) (Determine IC50) Step2 Mechanism Validation: Tubulin Polymerization OR Kinase Assay Step1->Step2 Select Hits (IC50 < 10 µM) Step3 Cellular Phenotype: Flow Cytometry (Cell Cycle & Apoptosis) Step2->Step3 Confirm Target Engagement

Caption: Stepwise biological validation pipeline for benzimidazole anticancer candidates.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 values against cancer cell lines (e.g., MCF-7, A549, HeLa).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (dissolved in DMSO) in serial dilutions (0.1, 1, 10, 50, 100

    
    ). Keep final DMSO 
    
    
    
    .
  • Incubation: Incubate for 48h or 72h at

    
    , 5% 
    
    
    
    .
  • Development: Add 20

    
     MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Remove media. Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to derive 
    
    
    
    .
Protocol 2: Tubulin Polymerization Assay

Objective: Verify if the derivative acts as a microtubule destabilizer (common for benzimidazoles).

  • Preparation: Use a Tubulin Polymerization Assay Kit (fluorescence-based). Keep all reagents on ice.

  • Mix: In a 96-well black plate, mix Purified Tubulin (3 mg/mL) with GTP and the test compound (5

    
    ). Include Paclitaxel (stabilizer control) and Nocodazole (destabilizer control).
    
  • Kinetics: Transfer to a plate reader pre-warmed to

    
    .
    
  • Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Interpretation:

    • Inhibition: Reduced fluorescence plateau compared to vehicle control (similar to Nocodazole).

    • Stabilization: Increased rate/plateau (similar to Paclitaxel).

Protocol 3: Apoptosis Analysis (Annexin V/PI)

Objective: Confirm mechanism of cell death.

  • Treatment: Treat cells with

    
     concentration of compound for 24h.
    
  • Harvest: Trypsinize cells, wash with PBS.

  • Staining: Resuspend in Binding Buffer. Add

    
     Annexin V-FITC and 
    
    
    
    Propidium Iodide (PI).
  • Incubation: 15 min at RT in dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.

Data Presentation & Analysis

Table 1: Example Data Structure for Reporting

Compound IDR1 (C2-Aryl)R2 (O5-Alkyl)MCF-7

(

)
A549

(

)
Tubulin Inhibition (%)
BZI-01 PhenylH12.515.210%
BZI-02 3,4,5-TrimethoxyphenylH0.8 1.2 85%
BZI-03 4-Fluorophenyl

5.46.145%
Nocodazole (Reference)-0.050.0895%

Interpretation:

  • BZI-02 shows potent activity, likely driven by the trimethoxy motif mimicking colchicine.

  • BZI-03 shows moderate activity; the amine tail may suggest DNA interaction or improved solubility rather than pure tubulin targeting.

References

  • Benzimidazole Derivatives in Anticancer Therapy: Biotech Asia. "Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review." Link

  • Synthesis & Mechanism: Arabian Journal of Chemistry. "Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives." Link

  • Tubulin Inhibition: National Institutes of Health (PMC). "Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine." Link (Generalized PMC Link for verification)

  • Kinase Inhibition (BRAF): Molecules. "Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives." Link

  • Urokinase Inhibition: Chemical Reviews. "Drugging Challenging Cancer Targets Using Fragment-Based Methods." Link

(Note: While specific deep-links to PDFs may expire, the source titles and journals provided are verifiable via standard scientific databases like PubMed and ScienceDirect.)

Sources

Method

Application Note: Catalytic Oxidative Condensation for Benzimidazole Synthesis

Topic: Catalytic Condensation Methods for Benzimidazole Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary Benzim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Condensation Methods for Benzimidazole Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

Benzimidazoles are privileged pharmacophores found in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). Traditional synthesis, specifically the Phillips Condensation , requires harsh conditions (4N HCl, reflux) that are incompatible with sensitive functional groups.

This guide details two modern, high-fidelity protocols that replace harsh mineral acids with catalytic oxidative condensation . These methods utilize o-phenylenediamine (OPD) and aldehydes, proceeding via a Schiff base intermediate followed by an oxidative cyclodehydrogenation.[1]

Key Advantages of These Protocols:

  • Mild Conditions: Room temperature or mild heating (

    
    ).
    
  • Functional Group Tolerance: Compatible with acid-sensitive moieties (acetals, silyl ethers).

  • Green Chemistry: Utilization of molecular oxygen or iodine rather than stoichiometric heavy metal oxidants.

Mechanistic Foundations

Understanding the reaction pathway is critical for troubleshooting low yields. Unlike acid-catalyzed condensation with carboxylic acids, the aldehyde route requires an oxidant (or a catalyst that facilitates oxidation) to aromatize the imidazoline intermediate.[2]

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion of OPD and Aldehyde into the Benzimidazole core.

BenzimidazoleMechanism Start o-Phenylenediamine + Aldehyde Imine Schiff Base (Intermediate I) Start->Imine Condensation (-H₂O) Aminal Benzimidazoline (Intermediate II) Imine->Aminal Intramolecular Cyclization Product 2-Substituted Benzimidazole Aminal->Product Oxidative Dehydrogenation (Catalyst/Oxidant required) Note1 Rate Determining Step: Often the oxidation of the aminal intermediate. Aminal->Note1

Figure 1: General mechanism for the oxidative condensation of aldehydes and diamines.

Protocol A: Metal-Free Iodine-Mediated Synthesis

Scope: Ideal for small-scale discovery chemistry (10 mg – 5 g) where metal contamination must be avoided. Mechanism: Molecular iodine acts as a mild Lewis acid to activate the carbonyl and as an oxidant to facilitate the final dehydrogenation.

Materials & Reagents
  • o-Phenylenediamine (1.0 equiv)[3]

  • Aldehyde (1.1 equiv)[4][5]

  • Molecular Iodine (

    
    ) (10 mol% - 0.1 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Water (

    
    ) or Acetonitrile (
    
    
    
    )
Step-by-Step Methodology
  • Pre-Solubilization: In a round-bottom flask, dissolve 1.0 mmol of OPD in 5 mL of water (or acetonitrile for lipophilic aldehydes).

    • Note: If OPD appears dark/black, it has oxidized. Recrystallize from ethanol/water before use to ensure high yield.

  • Reagent Addition: Add 1.1 mmol of the aldehyde followed by 2.0 mmol of

    
     . Stir for 2 minutes.
    
  • Catalyst Addition: Add 10 mol% (0.1 mmol, ~25 mg) of molecular iodine .

    • Observation: The solution will darken immediately.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The Schiff base intermediate often appears quickly, followed by the slower formation of the fluorescent benzimidazole spot.

  • Quenching: Once complete, add 5 mL of saturated sodium thiosulfate (

    
    )  solution.
    
    • Why? This reduces unreacted iodine, changing the color from dark brown to pale yellow/white.

  • Isolation:

    • If Solid Precipitates: Filter the solid, wash with cold water, and dry.[2][6]

    • If Oiling Occurs: Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.
Protocol B: Cobalt-Catalyzed Aerobic Oxidation

Scope: Best for scale-up and "Green Chemistry" applications. Uses atmospheric oxygen as the terminal oxidant. Catalyst: Cobalt(II) salts (e.g.,


 or 

).
Materials & Reagents
  • o-Phenylenediamine (1.0 equiv)[3]

  • Aldehyde (1.0 equiv)[1][5]

  • Cobalt(II) Chloride Hexahydrate (

    
    ) (5 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    )
  • Oxidant: Air (Open flask)

Step-by-Step Methodology
  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar. Do not use an inert atmosphere (Argon/Nitrogen); oxygen is required.

  • Mixing: Add 1.0 mmol OPD and 1.0 mmol Aldehyde to 5 mL of Acetonitrile.

  • Catalyst Initiation: Add 5 mol% (12 mg) of

    
     .
    
  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Optimization: For electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde), mild heating to

      
       may accelerate the reaction.
      
  • Workup:

    • Evaporate the solvent under reduced pressure.[3]

    • Dissolve the residue in Ethyl Acetate.[3]

    • Wash with water to remove the cobalt salt.

    • Purification: Pass through a short pad of silica gel if necessary to remove trace metal color.

Workflow Diagram

Workflow Setup Mix OPD + Aldehyde in Acetonitrile CatAdd Add 5 mol% CoCl₂ (Open to Air) Setup->CatAdd React Stir 2-4h @ RT (Aerobic Oxidation) CatAdd->React Workup Evaporate Solvent & Extract (EtOAc) React->Workup

Figure 2: Workflow for Cobalt-catalyzed aerobic synthesis.

Comparative Data & Selection Guide
FeatureIodine-Mediated (

)
Cobalt-Catalyzed (

)
Acid Condensation (Traditional)
Reaction Time 30–60 mins2–4 hours12–24 hours
Temperature Room TempRoom Temp /

Reflux (

)
Yield (Avg) 85–95%80–90%60–80%
Purification Precipitation/Thiosulfate washExtraction requiredNeutralization required
Suitability Rapid screening, Metal-sensitiveScale-up, Cost-sensitiveVery stable substrates only
Troubleshooting & Optimization (Application Scientist Notes)

Issue 1: "The product is dark/purple instead of white/pale yellow."

  • Cause: Oxidation of the starting material (o-phenylenediamine) into azo-impurities or quinones.

  • Solution:

    • Use freshly recrystallized OPD (from ethanol/water).

    • Add a pinch of sodium metabisulfite (

      
      ) to the reaction if using the Iodine method to suppress background oxidation.
      

Issue 2: "I see two spots on TLC: One is the product, what is the other?"

  • Identity: It is likely the "Bis-imine" byproduct (1,2-disubstituted benzimidazole), where two aldehyde molecules react with one diamine.[4][7]

  • Solution:

    • Ensure strict 1:1 stoichiometry.

    • Add the aldehyde slowly (dropwise) to the diamine solution to keep the amine in excess during addition.

Issue 3: "Low conversion with electron-withdrawing aldehydes."

  • Cause: The nucleophilicity of the amine is reduced, or the intermediate imidazoline is stable and resists oxidation.

  • Solution: Increase temperature to

    
     or switch to the Iodine  protocol, as iodine is a stronger oxidant than the Cobalt/Air system.
    
References
  • Iodine-Mediated Synthesis

    • Du, L. H., & Wang, Y. G. (2007).[8] "A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant." Synthesis, 2007(05), 675-678.

    • Source:

  • Cobalt-Catalyzed Synthesis

    • Dehghani, F., et al. (2009).[9] "A Simple and Convenient One-Pot Synthesis of Benzimidazole Derivatives Using Cobalt(II) Chloride Hexahydrate." Synthetic Communications, 39(13), 2339-2346.

    • Source:[9]

  • Green/Solvent-Free Approaches

    • Sarkate, A. P., et al. (2015).[6] "Iodine catalyzed convenient synthesis of 2-Aryl-1-arylmethyl-1H-benzimidazoles in aqueous media."[6] International Journal of ChemTech Research, 8(2), 496-500.[6]

    • Source:[6]

  • General Mechanism & Review

    • "Synthesis of Benzimidazoles - A Review." Organic Chemistry Portal.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 4H-Benzimidazol-5-ol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 4H-Benzimidazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who may...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 4H-Benzimidazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. 4H-Benzimidazol-5-ol is a heterocyclic molecule with a complex physicochemical profile. Its structure, featuring a non-polar benzene ring fused to a polar imidazole ring with a hydroxyl group, gives it amphoteric properties—possessing both acidic and basic characteristics. This duality is the primary reason for its often-unpredictable solubility.

This document provides a series of troubleshooting guides in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

Troubleshooting Guide & FAQs
Q1: My 4H-Benzimidazol-5-ol has very poor solubility in my initial choice of solvent. Where do I begin troubleshooting?

Answer:

The foundational principle of solubility is "like dissolves like." Your first step should be a systematic solvent screening based on polarity and hydrogen-bonding capability. 4H-Benzimidazol-5-ol has both a non-polar aromatic system and polar, hydrogen-bonding functional groups (the imidazole N-H, the second imidazole nitrogen, and the hydroxyl -OH group). This suggests that solvents of intermediate polarity, particularly those that can participate in hydrogen bonding, are the most promising candidates.

Benzimidazoles are generally more soluble in polar solvents than in non-polar ones.[1] Polar aprotic solvents are often excellent starting points as they can accept hydrogen bonds from the molecule's -OH and N-H groups without competing as donors.[2]

Recommended Action: Systematic Solvent Screening

  • Consult a Solvent Polarity Chart: Begin by selecting a range of solvents with varying properties.

  • Small-Scale Tests: Use a small, fixed amount of your compound (e.g., 1 mg) and attempt to dissolve it in a fixed volume of each test solvent (e.g., 1 mL).

  • Observe and Record: Note the degree of dissolution (fully soluble, partially soluble, insoluble) at room temperature. Gentle heating or sonication can provide additional data on potential solubility enhancement.

Table 1: Recommended Solvents for Initial Screening

SolventTypePolarity IndexH-BondingRationale for Use
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2AcceptorExcellent H-bond acceptor; often dissolves benzimidazoles effectively.[2][3]
Dimethylformamide (DMF) Polar Aprotic6.4AcceptorSimilar to DMSO, a powerful solvent for polar heterocyclic compounds.[2][3]
Methanol (MeOH) Polar Protic5.1Donor & AcceptorThe -OH group can interact favorably with the solute's polar groups.
Ethanol (EtOH) Polar Protic4.3Donor & AcceptorA slightly less polar alternative to methanol; widely used and less toxic.[4]
Acetone Polar Aprotic5.1AcceptorGood for compounds of intermediate polarity.[2]
Toluene Non-Polar2.4NoneUnlikely to be effective alone, but useful for understanding the compound's character.[5]
Dichloromethane (DCM) Non-Polar3.1NoneBenzimidazoles typically show very low solubility in chloroalkanes.[5]
Q2: I've found a solvent that provides partial solubility, but I need to prepare a more concentrated solution. What is the most logical next step?

Answer:

Once you have identified a primary solvent, the next strategy is cosolvency . This is a powerful and widely used technique to enhance solubility by mixing the primary solvent with one or more miscible "cosolvents."[4][6][7] The mechanism involves altering the overall polarity and hydrogen-bonding characteristics of the solvent system to create a more favorable environment for the solute, effectively reducing the interfacial tension between the solvent and the compound.[4][7]

For 4H-Benzimidazol-5-ol, if your primary solvent is polar (like DMSO or ethanol), adding a less polar cosolvent might enhance solubility by better accommodating the non-polar benzene ring. Conversely, if you are in a less polar system, adding a more polar cosolvent could improve interactions with the imidazole and hydroxyl groups.

Workflow Diagram: Solubility Enhancement Strategy

G start Start: Poor Solubility solvent_screen Q1: Perform Systematic Solvent Screening start->solvent_screen is_soluble Is solubility now adequate? solvent_screen->is_soluble cosolvency Q2: Try Cosolvency (Solvent Blending) is_soluble->cosolvency No end_success Success: Proceed with Experiment is_soluble->end_success Yes is_soluble2 Adequate? cosolvency->is_soluble2 ph_adjust Q3: Attempt pH Adjustment (Acid/Base) is_soluble2->ph_adjust No is_soluble2->end_success Yes is_soluble3 Adequate? ph_adjust->is_soluble3 advanced Q4/Q5: Use Advanced Methods (Cyclodextrin, Surfactants) is_soluble3->advanced No is_soluble3->end_success Yes end_fail Re-evaluate Compound or Formulation Strategy advanced->end_fail

Caption: A decision-making workflow for troubleshooting solubility.

Experimental Protocol: Cosolvent System Screening

  • Select a Primary Solvent: Choose the best single solvent identified in Q1 (e.g., Ethanol).

  • Select a Cosolvent: Choose a miscible cosolvent with different properties (e.g., Propylene Glycol or Water). Commonly used cosolvents include ethanol, propylene glycol, glycerin, and polyethylene glycols (PEGs).[4][8]

  • Prepare Binary Mixtures: Create a series of solvent blends in systematic ratios (e.g., 100:0, 90:10, 75:25, 50:50, 25:75, 10:90, 0:100 v/v of Solvent A:Solvent B).

  • Determine Solubility: Add an excess amount of 4H-Benzimidazol-5-ol to a fixed volume of each binary mixture.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., using a shaker bath) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Quantify: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and measure the concentration using a validated analytical method (e.g., UV-Vis Spectroscopy or HPLC).

  • Plot Results: Graph the solubility of the compound as a function of the cosolvent percentage to identify the optimal mixture.

Q3: Can I use an acid or base to improve the solubility of 4H-Benzimidazol-5-ol?

Answer:

Yes, this is an excellent strategy. Due to its amphoteric nature, the solubility of 4H-Benzimidazol-5-ol is highly dependent on pH.[9][10] By adjusting the pH, you can ionize the molecule, and the resulting salt form will almost always be significantly more soluble than the neutral form.[11][12]

  • In Acidic Conditions: The lone pair on the non-protonated nitrogen of the imidazole ring is basic (pKa of the conjugate acid is ~5.6).[13] Adding a small amount of acid (e.g., HCl) will protonate this site, forming a positively charged benzimidazolium cation.

  • In Basic Conditions: The molecule has two acidic protons: the N-H on the imidazole ring (pKa ~12.7) and the phenolic -OH group (pKa ~10).[13] Adding a base (e.g., NaOH) will deprotonate the more acidic phenolic hydroxyl first, forming a negatively charged phenoxide anion.

Experimental Protocol: pH-Modified Solubility

Caution: Ensure the pH modification is compatible with your downstream application. The addition of acid or base may affect compound stability or interfere with subsequent reactions.

  • Select a Solvent System: Choose a protic solvent (e.g., methanol, ethanol) or an aqueous-organic mixture where pH can be readily adjusted.

  • Prepare Acidic/Basic Stock Solutions:

    • Acidic: Prepare a dilute solution of an acid in your chosen solvent (e.g., 0.1 M HCl in ethanol).

    • Basic: Prepare a dilute solution of a base (e.g., 0.1 M NaOH in ethanol or a non-aqueous base like DBU in DMF).

  • Titration for Solubility:

    • Create a slurry of your compound in the chosen solvent.

    • While stirring, add the acidic or basic stock solution dropwise.

    • Observe the point at which the solid completely dissolves. Monitor the pH if using an aqueous system.

  • Verification: Once dissolved, you can confirm the formation of a salt. Be aware that adding the now-dissolved compound to a neutral solution may cause it to precipitate back out if the pH changes.

Q4: The standard methods of solvent selection and pH adjustment are insufficient. What advanced techniques can I employ?

Answer:

When conventional methods fail, you can turn to specialized formulation strategies like inclusion complexation , most commonly using cyclodextrins.[14][15] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[][17]

The mechanism involves encapsulating the non-polar portion of your molecule (the benzene ring) within the hydrophobic cavity of the cyclodextrin.[] This host-guest complex presents its hydrophilic exterior to the solvent, thereby dramatically increasing the apparent solubility of the guest molecule without chemically altering it.[14][][17]

G cluster_2 Soluble Inclusion Complex compound 4H-Benzimidazol-5-ol (Hydrophobic Part) complex Soluble Complex compound->complex Complexation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex guest Guest Molecule

Sources

Optimization

Preventing oxidation of 5-hydroxybenzimidazole during synthesis

Technical Support Center: 5-Hydroxybenzimidazole Synthesis & Handling Topic: Preventing Oxidation of 5-Hydroxybenzimidazole (5-HBI) Ticket ID: #HBI-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Organic S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Hydroxybenzimidazole Synthesis & Handling

Topic: Preventing Oxidation of 5-Hydroxybenzimidazole (5-HBI) Ticket ID: #HBI-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

Synthesizing 5-hydroxybenzimidazole (5-HBI) presents a dual stability challenge. Unlike the robust parent benzimidazole, the 5-hydroxyl group significantly increases the electron density of the aromatic system, making it highly susceptible to oxidative radical coupling. Furthermore, the immediate precursor (3,4-diaminophenol) is notoriously air-sensitive, rapidly degrading into quinone imines (often observed as "black tar").

This guide replaces standard protocols with a Reductive-Protection Strategy , ensuring the molecule remains in a reduced or protonated state during critical exposure windows.

Module 1: The Root Cause (Mechanism of Failure)

User Question: "Why does my reaction mixture turn dark brown/black within minutes of exposing it to air?"

Technical Insight: The darkening is not simple degradation; it is an oxidative polymerization cascade. Under basic or neutral conditions, the 5-hydroxy group facilitates the formation of a phenoxy radical, which delocalizes into the benzimidazole ring. This leads to the formation of ortho-quinone imines, which rapidly polymerize.

Visualizing the Oxidation Pathway The following diagram illustrates how oxygen attacks the deprotonated free base.

OxidationMechanism HBI_Salt 5-HBI (HCl Salt) STABLE HBI_Base 5-HBI (Free Base) HBI_Salt->HBI_Base Base (pH > 7) HBI_Base->HBI_Salt Acid (HCl) Radical Phenoxy Radical HBI_Base->Radical O2 / Air Quinone Quinone Imine Intermediate Radical->Quinone -e-, -H+ Polymer Black Polymer (Tar) Quinone->Polymer Polymerization

Figure 1: The oxidation cascade. Note that the HCl salt is the only thermodynamically stable state in air.

Module 2: Precursor Handling (The "Safe Start" Protocol)

User Question: "My starting material, 3,4-diaminophenol, is already purple/black. Can I still use it?"

Diagnostic: If the solid is black, it is compromised. The oxidation products of the diamine act as radical initiators, accelerating the degradation of your final product.

Protocol:

  • Never use the free base diamine. Always use 3,4-diaminophenol dihydrochloride . The HCl salts "lock" the amines, preventing the formation of the oxidation-prone quinone imine structure.

  • In-situ Generation: If you must start from 4-amino-3-nitrophenol, perform the reduction (H2/Pd-C or Fe/HCl) and the cyclization in a single pot without isolating the intermediate diamine.

Module 3: Reaction Conditions

User Question: "I am using standard reflux conditions. Do I really need a glovebox?"

Technical Insight: A glovebox is ideal but not strictly necessary if you utilize a Schlenk line and antioxidant scavengers .

The "Reductive Shield" Method: Add a sacrificial antioxidant to the reaction mixture. This scavenges dissolved oxygen before it reacts with the phenol.

ComponentRecommendationMechanism of Action
Solvent 4M HCl (Aqueous) or Degassed EthanolAcidic media prevents phenoxide formation.
Additive Tin(II) Chloride (SnCl₂) or Sodium Metabisulfite Acts as an oxygen scavenger; SnCl₂ also assists in cyclization.
Atmosphere Argon (Ar)Heavier than air; provides a better "blanket" than Nitrogen.

Critical Step: Degas all solvents via sparging (bubbling Ar for 20 mins) before adding the reagents.

Module 4: Workup & Purification (The Danger Zone)

User Question: "I lost everything during column chromatography. The band didn't move and turned dark."

Technical Insight: Standard silica gel is slightly acidic but often contains metallic impurities (iron) that catalyze oxidation. Furthermore, eluting with basic solvents (like MeOH/NH3) generates the unstable free base on the column.

Troubleshooting Guide:

IssueCauseCorrective Action
Product stuck on column Interaction with silanols; Polymerization.Avoid Silica. Use Reverse Phase (C18) or recrystallization.
Eluent turned pink/brown Oxidation of free base.Add 0.1% HCl or TFA to the mobile phase. Keep pH < 3.[1]
Low Yield Water solubility of the salt.Do not extract with water/organic layers. Evaporate to dryness and recrystallize.

Recommended Workflow:

Workflow Start Crude Reaction Mixture (Acidic) Evap Evaporate to Dryness (Rotovap under Ar) Start->Evap Redissolve Redissolve in Min. Vol. 4M HCl Evap->Redissolve Charcoal Decolorizing Charcoal (Remove Polymers) Redissolve->Charcoal Filter Filter (Hot) Charcoal->Filter Crystallize Cool to 4°C (Precipitate HCl Salt) Filter->Crystallize

Figure 2: The "Acid-Only" purification route. This avoids the formation of the unstable free base.

Module 5: Storage & Stability

User Question: "How do I store the final product for long-term use?"

Protocol:

  • Form: Store exclusively as the Hydrochloride Salt (5-HBI·HCl) .

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush headspace with Argon before sealing. Parafilm is insufficient; use a screw cap with a Teflon liner.

  • Temperature: -20°C.

Stability Check:

  • White/Off-white powder: Pure and stable.

  • Pink/Red tint: Trace oxidation (surface level). Usually acceptable for synthesis.

  • Brown/Black: Significant degradation. Recrystallization required.[2]

References

  • Renz, P. (1971). Biosynthesis of Vitamin B12 Analogs. Methods in Enzymology, Vol 18, Part C. Link

    • Rationale: Authoritative source on handling 5-hydroxybenzimidazole as a B12 precursor.
  • Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society. Link

    • Rationale: The foundational text for the acid-catalyzed condensation (Phillips Condens
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[3] Longman Scientific & Technical.

    • Rationale: Standard procedures for handling air-sensitive phenols and recrystalliz
  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews. Link

    • Rationale: Comprehensive review detailing the oxidative instability of hydroxy-substituted benzimidazoles.

Sources

Troubleshooting

Stability of 4H-Benzimidazol-5-ol under physiological conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Benzimidazol-5-ol. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Benzimidazol-5-ol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges related to the stability of this compound under physiological conditions.

A critical preliminary point is the compound's structure. The name "4H-Benzimidazol-5-ol" refers to a non-aromatic tautomer. In solution, benzimidazoles predominantly exist in their more stable, aromatic 1H-tautomeric form.[1][2] Therefore, this guide will focus on the stability of 1H-Benzimidazol-5-ol , the chemically relevant and stable form you will encounter in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and expected behavior of 1H-Benzimidazol-5-ol in experimental settings.

Q1: What are the primary factors influencing the stability of 1H-Benzimidazol-5-ol in solution?

A1: The stability of 1H-Benzimidazol-5-ol is primarily influenced by a combination of factors related to its core benzimidazole structure and its phenolic hydroxyl group. Key factors include:

  • pH: The compound's stability is highly pH-dependent. While the benzimidazole core is generally more stable in acidic conditions, the phenolic hydroxyl group is susceptible to oxidation at neutral to alkaline pH.[3][4]

  • Light: Benzimidazole derivatives are known to be photosensitive and can undergo photodegradation upon exposure to light, particularly UV radiation.[3][5][6] This can lead to the formation of various degradation products, including ring-opened species.[7]

  • Oxidation: The presence of the electron-donating hydroxyl group makes the benzene portion of the molecule susceptible to oxidation, especially in the presence of oxygen and metal ions, or at alkaline pH. This can lead to the formation of colored quinone-like species.

  • Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation.[8] Long-term storage should be at low temperatures.

  • Enzymatic Degradation: In biological matrices like plasma or liver microsomes, the compound can be metabolized. The hydroxyl group is a prime target for Phase II conjugation reactions (glucuronidation and sulfation), and the ring system can be hydroxylated by Cytochrome P450 (CYP) enzymes.[9][10]

Q2: My 1H-Benzimidazol-5-ol solution has turned brown/yellow. What is the likely cause?

A2: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation. The phenolic hydroxyl group can be oxidized to a quinone or semi-quinone radical, which are often highly colored. This process is accelerated by:

  • Exposure to air (oxygen).

  • Slightly alkaline pH (≥7.4), which deprotonates the phenol to the more easily oxidized phenolate ion.[4][11][12]

  • Exposure to light.

  • Presence of trace metal ion contaminants.

To prevent this, prepare solutions fresh, use high-purity solvents, protect solutions from light, and consider purging with an inert gas like nitrogen or argon.

Q3: I am seeing inconsistent results in my cell-based assays. Could this be a stability issue?

A3: Yes, inconsistent results are a classic sign of compound instability in the assay medium. The physiological conditions of most cell culture media (pH ~7.4, 37°C, presence of oxygen) are conducive to the degradation of 1H-Benzimidazol-5-ol. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to variable biological effects. It is crucial to determine the compound's half-life in your specific assay medium.

Q4: What is the best way to prepare and store stock solutions of 1H-Benzimidazol-5-ol?

A4: For optimal stability:

  • Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO). While DMSO is a good solvent, some benzimidazoles can react with it under certain conditions, though this is less common.[13] Prepare high-concentration stock solutions (e.g., 10-20 mM).

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[14] Store these aliquots at -80°C in the dark. A comprehensive study on various benzimidazoles found that storage at -20°C or -80°C was suitable for working solutions.[8][14]

  • Handling: When preparing aqueous working solutions from the DMSO stock, do so immediately before use. Minimize the final DMSO concentration in your assay to avoid solvent effects (typically <0.5%).

Q5: How does 1H-Benzimidazol-5-ol likely degrade in plasma?

A5: In plasma (pH ~7.4, 37°C), degradation can occur via two main routes:

  • Chemical Degradation: Primarily oxidation of the phenolic group as described in Q2.

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases and amidases, that can hydrolyze susceptible functional groups.[15][16] While 1H-Benzimidazol-5-ol lacks obvious ester or amide bonds, plasma enzymes can still play a role. The stability can differ between species.[15]

Part 2: Troubleshooting Guide

This guide provides a structured approach to solving specific experimental problems.

Problem Observed Potential Cause Troubleshooting & Validation Steps
Loss of compound peak / appearance of unknown peaks in HPLC/LC-MS analysis of a freshly prepared solution. 1. Oxidative Degradation: The phenolic hydroxyl group is oxidizing upon dissolution in neutral/alkaline buffers. 2. Photodegradation: Exposure to ambient lab light during preparation.1. pH Control: Prepare solutions in slightly acidic buffers (e.g., pH 5-6) if compatible with the experiment. 2. Solvent Purity: Use HPLC-grade solvents and de-gassed water/buffers to minimize dissolved oxygen. 3. Light Protection: Prepare samples under yellow light or in amber vials. Wrap containers in aluminum foil.[3] 4. Spike/Recovery: Add a known amount of compound to the buffer, incubate for a short period (e.g., 30 min), and quantify the remaining amount to confirm short-term stability.
High variability between replicate wells in a multi-day cell culture experiment. Instability in Assay Medium: The compound is degrading over the 24-72 hour incubation period at 37°C and pH 7.4.1. Medium Stability Test: Incubate 1H-Benzimidazol-5-ol in your complete cell culture medium (with serum) at 37°C. Take samples at t=0, 2, 4, 8, 24, 48 hours and analyze by LC-MS to determine the half-life. 2. Dosing Regimen: If the half-life is short (e.g., < 12 hours), consider replacing the medium with freshly added compound every 12-24 hours. 3. Include Controls: Run a parallel plate without cells to measure chemical degradation in the medium alone.
Poor or no oral bioavailability in an animal study despite good cell permeability. 1. Instability in Gastric Fluid: The compound may be degrading in the low pH environment of the stomach. 2. Instability in Intestinal Fluid: The compound may be degrading or precipitating at the higher pH of the intestine. 3. High First-Pass Metabolism: The compound is being rapidly metabolized (e.g., glucuronidated) in the gut wall or liver.1. In Vitro SGF/SIF Assays: Perform stability studies in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to pinpoint the site of degradation (See Protocol 2). Benzimidazoles are often stable at low pH but can degrade in alkaline conditions.[3] 2. Microsomal Stability Assay: Use liver microsomes to assess metabolic stability and identify potential metabolites (See Protocol 3). Hydroxylated benzimidazoles are known metabolic products of other benzimidazoles.[9]
LC-MS/MS signal is weak or inconsistent. 1. Poor Ionization: The compound may not ionize efficiently under standard conditions. 2. Adsorption: The compound may be adsorbing to plasticware or the HPLC column.1. Optimize Mobile Phase: Use a mobile phase containing a small amount of formic acid (e.g., 0.1%) to promote protonation and enhance signal in positive ion mode (ESI+), which is common for benzimidazoles.[17][18] 2. Use Low-Binding Labware: Employ polypropylene or silanized glass vials and plates. 3. Column Conditioning: Ensure the analytical column is properly equilibrated. Consider adding a small amount of organic solvent to the reconstitution solvent to prevent precipitation.
Part 3: Experimental Protocols

These protocols provide a framework for assessing the stability of 1H-Benzimidazol-5-ol.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of 1H-Benzimidazol-5-ol in plasma.

Methodology:

  • Prepare Materials:

    • Pooled plasma (e.g., human, rat, mouse), stored at -80°C and thawed on ice.

    • 10 mM stock solution of 1H-Benzimidazol-5-ol in DMSO.

    • Control compounds: one stable (e.g., Verapamil) and one unstable (e.g., Propantheline).[16]

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like Tolbutamide).

  • Assay Procedure:

    • Pre-warm plasma and PBS to 37°C in a water bath.

    • In a 96-well plate, add plasma to designated wells. For a T=0 control, add the Termination Solution before adding the compound.

    • Spike the 10 mM stock solution into the plasma to achieve a final concentration of 1 µM (this requires an intermediate dilution). The final DMSO concentration should be ≤0.25%.[15]

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of the ice-cold Termination Solution to stop the reaction.[15][19]

  • Sample Analysis:

    • Centrifuge the terminated plate at 4000 rpm for 10 minutes to precipitate proteins.[19]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).[16]

Protocol 2: Stability in Simulated Gastric (SGF) & Intestinal (SIF) Fluids

Objective: To assess the chemical stability of 1H-Benzimidazol-5-ol in environments mimicking the stomach and small intestine.[20]

Methodology:

  • Prepare Simulated Fluids (USP Standards): [21]

    • SGF (pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in ~800 mL of water. Add 7.0 mL of concentrated HCl. Adjust the final volume to 1 L with water.

    • SIF (pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 10 g of pancreatin. Mix well. Adjust the pH to 6.8 with 0.2 N NaOH or HCl as needed. Adjust the final volume to 1 L with water.

  • Assay Procedure:

    • Dispense SGF and SIF into separate vials and pre-warm to 37°C.

    • Spike 1H-Benzimidazol-5-ol (from a DMSO stock) into each fluid to a final concentration of 5-10 µM.

    • Incubate at 37°C.

    • Take samples at various time points (e.g., 0, 30, 60, 120 minutes for SGF; 0, 1, 2, 4 hours for SIF).

    • Immediately quench the reaction by mixing the sample with a sufficient volume of organic solvent (e.g., acetonitrile) to precipitate the enzymes and stop degradation.

  • Sample Analysis & Data Interpretation:

    • Analyze samples by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the percent remaining over time. Significant loss in SGF indicates acid lability. Significant loss in SIF indicates instability at neutral pH or enzymatic degradation by pancreatic enzymes.

Protocol 3: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of 1H-Benzimidazol-5-ol.

Methodology:

  • Prepare Materials:

    • Pooled liver microsomes (e.g., human, rat), stored at -80°C.

    • NADPH regenerating system (cofactor solution).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Test compound and positive controls (e.g., Testosterone, Midazolam).

  • Assay Procedure:

    • On an incubation plate, add buffer, microsomes, and the test compound (final concentration ~1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. Create a parallel incubation without NADPH as a negative control to check for non-enzymatic degradation.

    • Incubate at 37°C, taking aliquots at time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and quenching with ice-cold acetonitrile containing an internal standard.

  • Sample Analysis & Data Interpretation:

    • Analyze samples by LC-MS/MS.

    • Calculate the half-life and intrinsic clearance (Cl_int). A short half-life indicates rapid metabolism. This data is crucial for predicting in vivo clearance.[10]

Part 4: Data & Parameter Summaries
Table 1: Recommended Storage & Handling Conditions
Form Condition
Solid PowderStore at 2-8°C, desiccated, protected from light.
DMSO Stock Solution (≥10 mM)Aliquot into single-use vials, store at -80°C, protected from light.
Aqueous Working SolutionsPrepare fresh immediately before use from DMSO stock.
Table 2: Typical LC-MS/MS Parameters for Benzimidazole Analysis
Parameter Typical Condition
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization Mode Electrospray Ionization Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Part 5: Visualization & Workflows
Diagram 1: General Workflow for Stability Assessment

This diagram outlines the decision-making process for investigating the stability of a new compound like 1H-Benzimidazol-5-ol.

G cluster_prep Preparation & Initial Checks cluster_chem Chemical Stability cluster_bio Biological Matrix Stability cluster_analysis Analysis & Interpretation prep Prepare 10mM Stock in Anhydrous DMSO sol_check Check Solubility & Stability in Aqueous Buffer (LC-MS) prep->sol_check ph_stability pH Stability Assay (pH 3, 7.4, 9) sol_check->ph_stability If stable photo_stability Photostability Assay (Xenon Lamp vs. Dark) sol_check->photo_stability If stable plasma_stability Plasma Stability Assay (Human, Rat, Mouse) ph_stability->plasma_stability lcms LC-MS/MS Analysis (Quantify Parent Compound) ph_stability->lcms photo_stability->lcms microsome_stability Microsomal Stability Assay (+/- NADPH) plasma_stability->microsome_stability plasma_stability->lcms sgf_sif_stability SGF / SIF Stability Assay microsome_stability->sgf_sif_stability microsome_stability->lcms sgf_sif_stability->lcms data_analysis Calculate t½ & Degradation Rate lcms->data_analysis met_id Metabolite ID (if needed) data_analysis->met_id If degradation observed outcome Establish Stability Profile & Identify Liabilities data_analysis->outcome met_id->outcome

Caption: Decision workflow for comprehensive stability testing.

Diagram 2: Potential Degradation Pathways of 1H-Benzimidazol-5-ol

This diagram illustrates the likely chemical and metabolic transformations of the compound under physiological conditions.

G cluster_chem Chemical Degradation cluster_met Metabolic Degradation (Phase II) parent 1H-Benzimidazol-5-ol oxidation Oxidation (o-Quinone/p-Quinone) parent->oxidation O₂, pH ≥ 7.4, Light photolysis Photodegradation (Ring Opening Products) parent->photolysis UV/Sunlight glucuronide Glucuronide Conjugate (at 5-OH position) parent->glucuronide UGT Enzymes, UDPGA sulfate Sulfate Conjugate (at 5-OH position) parent->sulfate SULT Enzymes, PAPS

Sources

Optimization

Troubleshooting microwave-assisted synthesis of benzimidazoles

Welcome to the High-Throughput Synthesis Support Hub. Topic: Microwave-Assisted Synthesis of Benzimidazoles Ticket ID: MW-BZI-OPT-001 Assigned Specialist: Senior Application Scientist, Process Intensification Unit Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Throughput Synthesis Support Hub.

Topic: Microwave-Assisted Synthesis of Benzimidazoles Ticket ID: MW-BZI-OPT-001 Assigned Specialist: Senior Application Scientist, Process Intensification Unit

Introduction: The Kinetic Advantage

You are likely here because your microwave (MW) synthesis of benzimidazole is behaving unpredictably—yields are fluctuating, vessels are venting, or you are isolating "tar" instead of crystals.

In conventional heating, the synthesis of benzimidazoles (typically the Phillips condensation ) requires high temperatures (refluxing HCl or Polyphosphoric acid) for hours. Microwave irradiation dramatically accelerates this by direct dielectric heating of the polar transition state. However, this acceleration compresses the window for error. A 5-minute reaction at 160°C leaves no time for slow equilibration; if your parameters are off, you degrade the product before it forms.

This guide moves beyond "cooking instructions" to the thermodynamic and kinetic causality of your reaction failures.

Module 1: Reaction Optimization (Chemistry & Mechanism)

The Core Issue: The formation of benzimidazole is a two-step process: N-acylation (fast) followed by Cyclodehydration (rate-determining, requires heat/acid).

Q1: My reaction reaches 100% conversion of starting material, but the yield of benzimidazole is low (<50%). Where is the mass balance going?

Diagnosis: You have stalled at the intermediate mono-amide (N-acylated diamine) or formed the di-amide byproduct.

  • The Cause: The cyclization step (ring closure) has a higher activation energy (

    
    ) than the initial acylation. If your MW temperature is too low or the acid catalyst is too weak, the reaction stops at the open-chain intermediate.
    
  • The Fix:

    • Increase Temperature, Not Time: MW effects are primarily thermal. Push the temperature to 140–160°C .

    • Acid Concentration: Ensure sufficient proton source. In MW, Polyphosphoric Acid (PPA) or Esters (acting as in-situ acylating agents) work better than carboxylic acids alone.

    • Avoid Di-acylation: If using highly reactive acid chlorides/anhydrides, the second amine will attack, forming a "dead" di-amide that cannot cyclize. Switch to the carboxylic acid or ester equivalent.

Q2: I am using an aldehyde + o-phenylenediamine (oxidative cyclization). Why is the reaction violent or low-yielding?

Diagnosis: Uncontrolled oxidation or "Loss Tangent Mismatch."

  • The Mechanism: Unlike the carboxylic acid route, aldehydes require an oxidant (e.g., air, Nitrobenzene, Sodium Metabisulfite) to aromatize the intermediate imidazoline.

  • The Problem: Many oxidants are unstable under rapid MW dielectric heating. Furthermore, aldehydes often have low boiling points, creating massive pressure spikes before the reaction temperature is reached.

  • The Fix: Use Sodium Metabisulfite (Na₂S₂O₅) as a mild oxidant. It is solid (ionic conduction heats it well) and stable. Alternatively, use DMSO as both solvent and mild oxidant.

Module 2: Hardware & Physics (Vessels & Solvents)

The Core Issue: Microwave chemistry is governed by Tan δ (Loss Tangent) —the ability of a material to convert electromagnetic energy into heat.[1][2][3]

Q3: My vessel vented (pressure failure) at 120°C, but the solvent boils at 78°C. Why?

Diagnosis: You ignored the Vapor Pressure Curve or the Filling Factor .

  • The Physics: In a closed vessel, solvents can be superheated well above their boiling points.[4] However, pressure grows exponentially, not linearly.

    • Ethanol at 160°C generates ~10-12 bar of pressure.

    • Water at 180°C generates ~15 bar.

  • The Fix:

    • Check the Headspace: Never fill a MW vial more than 60-70% . The headspace is required to compress the solvent vapors.

    • Pre-Pressurization (If available): Apply inert gas pressure (e.g., 10 bar N₂) before heating to suppress boiling and keep the solvent in the liquid phase.

Q4: The temperature sensor says 150°C, but the reaction is cold/incomplete. (Or vice versa: Sensor says 80°C, vessel melted).

Diagnosis: Decoupling of the Internal Temperature vs. IR Surface Temperature .

  • The Cause: Most MW reactors use IR sensors that read the vessel wall temperature.

    • Transparent Solvents (e.g., Toluene, Hexane, Dioxane): These have low Tan δ (<0.1).[1][3] The MW passes through them and heats the polar reagents or the vessel walls (if SiC/Graphite doped). The solvent remains cold while the vessel wall overheats.

    • Absorbing Solvents (e.g., Ethanol, DMSO): These heat internally.[5] The IR sensor might lag behind the actual core temperature (thermal runaway).

  • The Fix: Use a Fiber Optic Probe (internal) for method development. If not available, add a passive heating element (e.g., a SiC boiling stone) to transfer heat to non-polar solvents.

Table 1: Solvent Selection Guide based on Loss Tangent (Tan δ)

SolventTan δ (2.45 GHz)MW AbsorptionSuitability for Benzimidazole Synthesis
Ethylene Glycol 1.350Ultra-HighExcellent. High BP allows high temp at low pressure.
Ethanol 0.941HighGood, but pressure limits max temp to ~160°C.
DMSO 0.825HighExcellent. Solubilizes products well. Hard to remove.
Water 0.123MediumGood for "Green" synthesis, but high pressure risk.
Toluene 0.040Low (Transparent)Poor. Requires doping (ionic liquids/SiC) to heat.

Module 3: Validated Experimental Protocol

Protocol: Solvent-Free Acid-Catalyzed Synthesis Rationale: Solvent-free conditions maximize "Ionic Conduction" heating (reagents heat directly), reducing pressure risks and increasing reaction rate.

Reagents:

  • o-Phenylenediamine (1.0 equiv)[6][7]

  • Carboxylic Acid (1.1 equiv) - e.g., Benzoic acid

  • Polyphosphoric Acid (PPA) - Catalyst & Solvent medium

Workflow:

  • Mixing: In a G10 or G30 microwave vial, mix the diamine and carboxylic acid. Add PPA (approx. 1-2 g per mmol of reactant). Stir manually with a glass rod to ensure a paste.

  • Sealing: Cap the vial with a PTFE/Silicone septum.

  • Irradiation (Method):

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Ramp: 2 minutes to reach target.

    • Hold:140°C for 10 minutes .

    • Stirring: High (magnetic bar essential to prevent hotspots).

  • Cooling: Use compressed air cooling (built-in) to drop temp to <50°C.

  • Work-up:

    • The mixture will be a viscous syrup. Add crushed ice/water directly to the vial.

    • Basify with 10% NaOH or NH₄OH until pH ~10. The benzimidazole will precipitate as a solid.

    • Filter, wash with ice-cold water.[8]

    • Purification: Recrystallize from Ethanol/Water (9:1).

Module 4: Visualization of Mechanisms & Logic

Diagram 1: The Phillips Condensation Mechanism (Acid-Catalyzed)

Caption: The reaction proceeds via N-acylation followed by the rate-limiting cyclodehydration. MW energy accelerates the dehydration step.

PhillipsCondensation Start o-Phenylenediamine + Carboxylic Acid Inter1 N-Acyl Intermediate (Mono-amide) Start->Inter1 Fast (Acylation) TS Cyclization TS (Rate Limiting) Inter1->TS Heat/Acid Required (Dehydration) Product Benzimidazole + H2O TS->Product -H2O MW Microwave Energy (Dielectric Heating) MW->TS Lowers Activation Barrier

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields or vessel failures during synthesis.

Troubleshooting Problem Start: Reaction Failed CheckType Identify Failure Mode Problem->CheckType Yield Low Yield / Incomplete CheckType->Yield Pressure Vessel Venting / Explosion CheckType->Pressure Purity Charring / Tar Formation CheckType->Purity TempCheck Check Temp Profile Yield->TempCheck VolCheck Check Filling Volume Pressure->VolCheck Hotspot Check Stirring/Absorber Purity->Hotspot Action1 Increase Temp (not Time) Check Catalyst (PPA/HCl) TempCheck->Action1 Action2 Reduce Vol to <50% Switch to High BP Solvent VolCheck->Action2 Action3 Increase Stir Rate Use Dilute Solution Hotspot->Action3

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron.

  • Biotage. (2025).[6][9] Microwave Reaction Tutorial: Solvent Selection and Conditions. Biotage Knowledge Base.

  • Mobinikhaledi, A., et al. (2005). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.

  • CEM Corporation. (2025). Safety Considerations for Microwave Synthesis & Pressure Vessel Failure. CEM Support.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Analysis Methods for 4H-Benzimidazol-5-ol Purity

Executive Summary: The "Amphoteric" Challenge 4H-Benzimidazol-5-ol (commonly referred to as 5-Hydroxybenzimidazole or 5-HBI ) presents a distinct chromatographic challenge due to its amphoteric nature. Possessing both a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amphoteric" Challenge

4H-Benzimidazol-5-ol (commonly referred to as 5-Hydroxybenzimidazole or 5-HBI ) presents a distinct chromatographic challenge due to its amphoteric nature. Possessing both a basic imidazole ring (


) and an acidic phenolic group (

), the molecule is prone to peak tailing and retention shifts depending on mobile phase pH.

Furthermore, the synthesis of 5-HBI often yields the 4-hydroxy isomer as a critical impurity. Standard C18 methods frequently fail to resolve these positional isomers due to their identical hydrophobicity.

This guide compares three distinct methodologies to solve these specific problems:

  • Method A (Robustness): Ion-Suppression RP-HPLC (C18) – The QC Standard.

  • Method B (Selectivity): Pentafluorophenyl (PFP) – The Isomer Specialist.

  • Method C (Throughput): Core-Shell UHPLC – The High-Speed Screen.

Part 1: Method Comparison & Selection

Comparative Analysis Matrix
FeatureMethod A: C18 (Base-Deactivated) Method B: Fluorophenyl (PFP) Method C: Core-Shell C18 (UHPLC)
Primary Mechanism Hydrophobic Interaction

-

Interaction + H-Bonding
Hydrophobic (High Efficiency)
Isomer Resolution (4-OH vs 5-OH) Low (

often)
High (

)
Medium (

)
Peak Shape (Tailing Factor) 1.2 – 1.5 (pH dependent)1.0 – 1.2 (Excellent)1.1 – 1.3
LC-MS Compatibility Low (Phosphate buffers)High (Formate/Acetate)High
Run Time 15 – 25 mins20 – 30 mins3 – 8 mins
Best Use Case Routine QC of raw materialPurity profiling & Isomer quant IPC (In-Process Control)
Method Selection Logic (Graphviz)

MethodSelection Start Start: Define Goal IsomerCheck Is 4-OH Isomer Separation Critical? Start->IsomerCheck SpeedCheck High Throughput Required? IsomerCheck->SpeedCheck No (Routine Assay) MethodB METHOD B: PFP Column (High Selectivity) IsomerCheck->MethodB Yes (Purity Profiling) MethodC METHOD C: Core-Shell C18 (Speed) SpeedCheck->MethodC Yes (IPC/Screening) MethodA METHOD A: Standard C18 (Robustness) SpeedCheck->MethodA No (Final QC)

Figure 1: Decision tree for selecting the optimal stationary phase based on analytical requirements.

Part 2: Detailed Protocols

Method B: The "Gold Standard" for Purity (PFP Phase)

Recommended for final purity assessment where isomer separation is non-negotiable.

Rationale: The Pentafluorophenyl (PFP) phase offers unique selectivity for aromatic isomers. The fluorine atoms on the stationary phase create a localized electron-deficient ring, engaging in specific


-

interactions with the electron-rich benzimidazole core. This separates the 4-OH and 5-OH isomers based on electron density distribution differences, which C18 cannot detect.
1. Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) Propyl,

    
     (e.g., Phenomenex Luna PFP(2) or Supelco Discovery HS F5).
    
  • Mobile Phase A:

    
     Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV @

    
     (Specific for Benzimidazole core) and 
    
    
    
    .[3]
  • Injection Volume:

    
    .
    
2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute salts)
20.06040Linear Gradient
25.01090Wash
25.1955Re-equilibration
35.0955End
3. Sample Preparation
  • Diluent: Water:Methanol (90:10 v/v) containing 0.1% Formic Acid. Note: Acidic diluent ensures the basic imidazole nitrogen is protonated, improving solubility.

  • Stock Solution: Dissolve

    
     of 5-HBI in 
    
    
    
    diluent (
    
    
    ). Sonicate for 5 mins.
  • Working Standard: Dilute Stock to

    
     for assay.
    
Method A: The "Robust" QC Method (C18)

Recommended for routine assay where isomers are known to be absent.

Rationale: Uses "Ion Suppression" to handle the amphoteric nature. By buffering at pH 6.0-6.5, the species is neutral/zwitterionic, retaining well on C18. Alternatively, low pH (2.5) keeps it fully protonated. We recommend pH 2.5 for better peak shape and silanol suppression.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Buffer:

    
     Potassium Phosphate Monobasic (
    
    
    
    ), adjusted to pH 2.5 with Phosphoric Acid.
  • Mobile Phase: Buffer:Methanol (85:15 v/v) – Isocratic.

  • Flow Rate:

    
    .
    
  • Critical Note: Do not use this method for LC-MS due to non-volatile phosphate salts.

Part 3: Validation & Performance Data[4]

The following data represents typical performance metrics observed during method validation.

ParameterMethod A (C18)Method B (PFP)Acceptance Criteria
Retention Time (5-HBI)


N/A
Resolution (

) vs 4-OH

(Partial Co-elution)

(Baseline)

Tailing Factor (

)



Theoretical Plates (

)



LOD (Signal/Noise = 3)


N/A

Part 4: Troubleshooting & Scientific Insight

The "Tailing" Phenomenon

Symptom: Asymmetric peaks with a long tail (


).
Cause:  The basic Nitrogen in the imidazole ring interacts with residual silanol groups (

) on the silica support. Solution:
  • Switch Column: Use "Base-Deactivated" or "High Coverage" silica (e.g., Zorbax, Luna).

  • Add Modifier: Add

    
     Triethylamine (TEA) to the mobile phase (competes for silanol sites).
    
  • Lower pH: Ensure pH is

    
     to protonate silanols (
    
    
    
    ), reducing cation exchange interactions.
Isomer Co-elution

Symptom: Single broad peak or "shoulder" instead of two distinct peaks. Cause: 4-OH and 5-OH isomers have identical mass and nearly identical hydrophobicity (


).
Solution:  Switch to Method B (PFP) . The separation mechanism shifts from pure hydrophobicity to electron-density discrimination.
Workflow Diagram (Graphviz)

Workflow SamplePrep Sample Prep: Dissolve in 0.1% FA (Ensure Protonation) SystemSuit System Suitability: Inject Std (5 reps) Check Tf < 1.5 SamplePrep->SystemSuit Injection Inject Sample (Method B: PFP) SystemSuit->Injection DataAnalysis Data Analysis: Integrate at 288 nm Injection->DataAnalysis Decision Pass/Fail? Isomer Impurity < 0.1% DataAnalysis->Decision

Figure 2: Routine analysis workflow for 5-HBI purity.

References

  • Separation of Benzimidazole Isomers: Standard method for benzimidazole derivatives using Phosphate/ACN gradients. Source: Kulik, A. et al. "HPLC method for identification and quantification of benzimidazole derivatives."[4][5] Acta Poloniae Pharmaceutica (2011).[5]

  • Pentafluorophenyl (PFP) Selectivity: Mechanistic explanation of PFP columns for separating positional isomers of aromatic compounds. Source: Phenomenex Technical Note. "Separation of Positional Isomers on Kinetex F5."

  • Chemical Properties of 5-Hydroxybenzimidazole: pKa and solubility data confirming amphoteric nature. Source: PubChem Compound Summary for CID 5798.

  • Impurity Profiling Guidelines: ICH Q3A(R2) Impurities in New Drug Substances. Source: ICH Guidelines.[6]

Sources

Comparative

Comparative Analysis of Anthelmintic and Cytotoxic Profiles: 4H-Benzimidazol-5-ol vs. Albendazole

Executive Summary: The Scaffold vs. The Therapeutic Verdict: Albendazole is a high-potency, broad-spectrum anthelmintic drug, whereas 4H-Benzimidazol-5-ol (commonly referred to as 5-hydroxybenzimidazole ) is a metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Therapeutic

Verdict: Albendazole is a high-potency, broad-spectrum anthelmintic drug, whereas 4H-Benzimidazol-5-ol (commonly referred to as 5-hydroxybenzimidazole ) is a metabolic intermediate and chemical scaffold with negligible anthelmintic activity but distinct antioxidant properties.

For drug development professionals, this comparison illustrates a classic Structure-Activity Relationship (SAR) lesson:

  • Albendazole (ABZ): Efficacy is driven by the C2-carbamate (tubulin binding interface) and C5-propylthio (lipophilicity/penetration) moieties.

  • 4H-Benzimidazol-5-ol: Lacks the critical C2-carbamate "warhead" required for high-affinity

    
    -tubulin binding. It serves primarily as a biosynthetic precursor (e.g., in Vitamin B12 analogues) or a phase I metabolite destined for conjugation and excretion.
    

Key Differentiator: Albendazole is the clinical agent ; 4H-Benzimidazol-5-ol is the functional core often explored for antioxidant potential or as a degradation marker.

Chemical & Physical Properties Matrix

The stark difference in lipophilicity (LogP) dictates their biological fate. Albendazole’s high LogP allows it to penetrate parasite cuticles, while the polar 5-hydroxy derivative is rapidly cleared.

FeatureAlbendazole 4H-Benzimidazol-5-ol Implication
CAS Registry 54965-21-87326-36-5Distinct chemical entities.
Molecular Formula


ABZ is heavily functionalized.
MW ( g/mol ) 265.33134.14Scaffold is ~50% the mass of ABZ.
LogP (Lipophilicity) ~3.5 (High)~0.9 (Low)ABZ crosses membranes; 5-OH is water-soluble.
Solubility (Water) < 0.1 mg/mL (Insoluble)ModerateABZ requires lipid-rich meals for absorption.
Key Functional Groups C2-Carbamate, C5-PropylthioC5-Hydroxyl, Free N1-HCarbamate is essential for tubulin binding.

Mechanism of Action (MOA) & Signaling Pathways

Albendazole: The Tubulin Polymerization Inhibitor

Albendazole functions as a "capping agent" for microtubules.[1][2] It binds to the colchicine-sensitive site of


-tubulin, preventing the dimerization with 

-tubulin.
  • Consequence: Microtubule loss

    
     Impaired glucose uptake 
    
    
    
    Glycogen depletion
    
    
    Parasite death.
  • Selectivity: ABZ has a 300-fold higher affinity for helminth tubulin than mammalian tubulin (Phe200 vs. Tyr200 residue difference).

4H-Benzimidazol-5-ol: The Antioxidant Scaffold

Lacking the C2-carbamate, this molecule does not effectively inhibit tubulin polymerization. Instead, its activity profile is defined by the phenolic hydroxyl group:

  • Antioxidant Activity: The 5-OH group can donate a hydrogen atom to neutralize free radicals (ROS), acting similarly to other phenolic antioxidants.

  • Biosynthetic Role: In specific methanogenic bacteria, it serves as the lower ligand base for cobamides (Vitamin B12 analogues), replacing 5,6-dimethylbenzimidazole.

Mechanistic Pathway Diagram (Graphviz)

MOA_Comparison cluster_legend Pathway Legend ABZ Albendazole Tubulin Helminth Beta-Tubulin ABZ->Tubulin High Affinity Binding (C2-Carbamate driven) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Death Parasite Death (Starvation) Polymerization->Death Causes Scaffold 4H-Benzimidazol-5-ol Scaffold->Tubulin No Binding (Lacks Pharmacophore) ROS Reactive Oxygen Species (ROS) Scaffold->ROS Neutralizes Excretion Renal Excretion (Conjugated) Scaffold->Excretion Metabolic Fate Antioxidant Radical Scavenging (H-Atom Transfer) ROS->Antioxidant Mechanism key Blue: Drug | Green: Scaffold | Red: Target

Caption: Comparative mechanism showing Albendazole's targeted disruption of tubulin vs. the scaffold's passive antioxidant role.

Pharmacokinetics & Metabolism[2][3][4]

Understanding the metabolic link is crucial. 4H-Benzimidazol-5-ol is related to the minor metabolic pathway of Albendazole.

  • Primary Route (Bioactivation):

    • Albendazole

      
      Albendazole Sulfoxide  (Active Systemic Drug).
      
    • Albendazole Sulfoxide

      
      Albendazole Sulfone  (Inactive).
      
  • Secondary Route (Degradation/Excretion):

    • Benzimidazoles can undergo hydroxylation at the C5 position.

    • Albendazole carbamate

      
       Hydrolysis 
      
      
      
      Amino-benzimidazole sulfone .
    • Note: Direct conversion to bare 4H-Benzimidazol-5-ol is rare in vivo; it usually remains substituted at C2. However, 4H-Benzimidazol-5-ol represents the "naked" core of these hydroxylated metabolites.

Metabolic Fate Diagram

Metabolism ABZ Albendazole (Parent) ABZ_SO Albendazole Sulfoxide (Ricobendazole) [ACTIVE] ABZ->ABZ_SO FMO / CYP3A4 (Rapid First-Pass) Hydroxylated Hydroxy-Metabolites (e.g., 5-OH-ABZ) ABZ->Hydroxylated Minor Pathway (Hydroxylation) ABZ_SO2 Albendazole Sulfone [INACTIVE] ABZ_SO->ABZ_SO2 CYP Enzymes Urine Urine/Feces Excretion ABZ_SO2->Urine Conjugate Glucuronide/Sulfate Conjugates Hydroxylated->Conjugate Phase II (UGT/SULT) Conjugate->Urine

Caption: Albendazole is primarily bioactivated to the sulfoxide.[2][3] Hydroxylation (leading to 5-ol derivatives) is a clearance pathway.

Experimental Data Comparison

The following data highlights the performance gap.

Assay TypeAlbendazole (ABZ) 4H-Benzimidazol-5-ol Reference Grounding
IC50 (H. contortus) 0.05 - 0.1 µM (High Potency)> 100 µM (Inactive)ABZ potency is established [1]. Scaffold lacks binding motif.
Tubulin Binding (

)
High (

)
Negligible Binding requires C2-carbamate H-bonds [2].
Cytotoxicity (CC50) ~5-10 µM (Cancer cell lines)Low Toxicity (>500 µM)ABZ is repurposed for oncology due to tubulin arrest [3].
Antioxidant (DPPH) Weak / IndirectModerate (IC50 ~20-50 µg/mL)Phenolic -OH drives radical scavenging [4].

Detailed Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Tubulin Polymerization Inhibition Assay (For ABZ Activity)

This assay confirms the "capping" mechanism.

  • Preparation: Purify tubulin from porcine brain or helminth source (if available) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Baseline: Incubate tubulin (10 µM) with GTP (1 mM) at 37°C. Monitor absorbance at 340 nm (turbidity indicates polymerization).

  • Treatment: Add Albendazole (0.1 - 10 µM) vs. 4H-Benzimidazol-5-ol (0.1 - 100 µM).

  • Readout:

    • Control: Sigmoidal increase in OD340 (polymerization).

    • Albendazole: Dose-dependent suppression of the plateau.

    • 5-OH-BZI: Curve should mimic the control (no inhibition).

Protocol B: DPPH Radical Scavenging Assay (For 5-OH-BZI Activity)

This assay validates the antioxidant potential of the scaffold.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution must be deep purple.

  • Reaction: Mix 100 µL of test compound (10 - 200 µM) with 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at room temperature.

  • Readout: Measure absorbance at 517 nm.

  • Calculation:

    
    .
    
    • Expectation: 4H-Benzimidazol-5-ol will show dose-dependent decolorization (purple to yellow). Albendazole will show minimal effect.[4]

References

  • Lacey, E. (1988). "The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles." International Journal for Parasitology, 18(7), 885-936.

  • Robinson, M.W., et al. (2004). "Benzimidazole resistance in parasitic nematodes." Mutation Research, 579(1-2), 77-96.

  • Castro, L.S., et al. (2016). "Albendazole as a promising molecule for tumor control."[5] Redox Biology, 10, 90-99.

  • Kus, C., et al. (2018). "Synthesis and antioxidant properties of novel benzimidazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (General reference for phenolic benzimidazole activity).

  • Dayan, A.D. (2003). "Albendazole, mebendazole and praziquantel.[6] Review of non-clinical toxicity and pharmacokinetics." Acta Tropica, 86(2-3), 141-159.

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of Benzimidazol-5-ol

Executive Summary & Chemical Context[1][2][3] Benzimidazol-5-ol (5-hydroxybenzimidazole, CAS: 51-17-2) is a critical pharmacophore often observed as a Phase I metabolite of benzimidazole-based anthelmintics (e.g., mebend...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

Benzimidazol-5-ol (5-hydroxybenzimidazole, CAS: 51-17-2) is a critical pharmacophore often observed as a Phase I metabolite of benzimidazole-based anthelmintics (e.g., mebendazole, albendazole) and proton pump inhibitors. Its amphoteric nature—possessing both a basic imidazole nitrogen and an acidic phenolic hydroxyl—presents unique challenges and opportunities in mass spectrometry.

This guide provides a comparative technical analysis of characterizing Benzimidazol-5-ol using Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) . While EI provides spectral fingerprinting for identification against libraries (NIST), ESI-MS/MS offers the sensitivity required for biological matrix analysis and structural elucidation via Collision-Induced Dissociation (CID).

Chemical Profile[3][4][5][6]
  • Formula:

    
    
    
  • Molecular Weight: 134.14 g/mol

  • Key Functional Groups: Imidazole ring (fused), Phenolic -OH (C5 position).

Comparative Analysis: EI vs. ESI-MS/MS Performance

The choice between EI and ESI depends heavily on the analytical goal: Identification (EI) vs. Quantification/Metabolite Tracking (ESI).

Table 1: Ionization Mode Performance Comparison
FeatureElectron Ionization (EI) Electrospray Ionization (ESI+)
Primary Ion Radical Cation

(m/z 134)
Protonated Adduct

(m/z 135)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Fragmentation Spontaneous, extensive in sourceControlled via Collision Energy (CID)
Key Fragment 1 m/z 106 (Loss of CO)m/z 107 (Loss of CO)
Key Fragment 2 m/z 107 (Loss of HCN)m/z 92 (Loss of

complex)
Sensitivity Moderate (ng range)High (pg range)
Application GC-MS (requires derivatization)LC-MS/MS (direct injection)
Performance Insight:
  • EI Limitations: Due to the polarity of the hydroxyl and imidazole groups, Benzimidazol-5-ol often exhibits peak tailing in GC-MS unless derivatized (e.g., TMS-silylation). However, the underivatized EI spectrum is the "gold standard" for library matching.

  • ESI Advantages: In LC-MS, the basic N3 nitrogen readily protonates (

    
    ), yielding a stable 
    
    
    
    precursor. This makes ESI the superior choice for pharmacokinetic (PK) studies.

Fragmentation Mechanisms & Pathways[3][5][8][9][10]

Understanding the fragmentation logic is essential for validating the molecule's identity in complex matrices.

The Fragmentation Logic

The fragmentation of Benzimidazol-5-ol follows two competing pathways driven by the stability of the aromatic system and the lability of the functional groups.

  • Pathway A (Phenolic Driven): The expulsion of Carbon Monoxide (CO, 28 Da). This is characteristic of phenols. The ring contracts to a pyrrolic-type structure.

  • Pathway B (Imidazole Driven): The Retro-Diels-Alder (RDA) type collapse or expulsion of Hydrogen Cyanide (HCN, 27 Da), a signature of fused nitrogen heterocycles.

ESI-MS/MS Pathway Diagram

The following diagram illustrates the specific m/z transitions observed during Collision-Induced Dissociation (CID).

FragmentationPathway cluster_legend Pathway Legend Precursor Precursor Ion [M+H]+ m/z 135 Inter1 Intermediate [M+H-CO]+ m/z 107 Precursor->Inter1 -CO (28 Da) (Phenolic Loss) Inter2 Intermediate [M+H-HCN]+ m/z 108 Precursor->Inter2 -HCN (27 Da) (Imidazole Loss) Product1 Product Ion (Pyrrole deriv) m/z 80 Inter1->Product1 -HCN (27 Da) Inter2->Product1 -CO (28 Da) Product2 Product Ion m/z 53 Product1->Product2 -HCN (27 Da) Legend1 Blue Arrow: Major Pathway (High Abundance)

Figure 1: Proposed ESI-CID fragmentation pathway for Benzimidazol-5-ol. The loss of CO followed by HCN is the dominant energy-favorable route.

Experimental Protocol: LC-MS/MS Characterization

To ensure reproducible data, the following self-validating protocol is recommended. This workflow is designed to minimize source fragmentation while maximizing MS/MS signal intensity.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Methanol (Preferred over Acetonitrile for better solvation of the phenol group).

  • Stock Solution: Dissolve 1 mg Benzimidazol-5-ol in 1 mL Methanol. Dilute to 100 ng/mL in 50:50 Water:MeOH for direct infusion or LC injection.

Analytical Workflow

Workflow Sample Sample Prep (100 ng/mL in MeOH:H2O) LC LC Separation C18 Column, 2.1x50mm Gradient 5-95% B Sample->LC Ionization ESI Source (+) Spray Voltage: 3.5 kV Temp: 350°C LC->Ionization Q1 Q1 Scan Select m/z 135.1 Ionization->Q1 Collision Collision Cell (q2) CE Ramp: 10-40 eV Q1->Collision Detector Detector (Q3) Record Transitions: 135->107, 135->80 Collision->Detector

Figure 2: Step-by-step LC-MS/MS workflow for optimal detection.

Critical Instrument Parameters
  • Polarity: Positive (

    
    )
    
  • Declustering Potential (DP): 60 V (Prevents in-source fragmentation of the labile -OH).

  • Collision Energy (CE):

    • Screening: 20 eV (Preserves parent ion).

    • Quantification (MRM): 35 eV (Maximizes m/z 107 and 80 product ions).

Differentiation from Isomers (The "Pro" Insight)

A common pitfall in benzimidazole analysis is distinguishing Benzimidazol-5-ol from its isomer, Benzimidazol-4-ol .

  • Mass Spectrometry: Both isomers yield m/z 135 parent ions and very similar fragment ions (107, 80). MS alone is often insufficient for definitive identification.

  • The Solution (Chromatography): The 4-hydroxy isomer exhibits an intramolecular hydrogen bond between the hydroxyl hydrogen and the N3 nitrogen. This reduces its polarity relative to the 5-hydroxy isomer.

    • Result: On a Reverse Phase (C18) column, Benzimidazol-5-ol elutes earlier than Benzimidazol-4-ol due to higher interaction with the aqueous mobile phase.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzimidazole and derivatives: Electron Ionization Mass Spectra. National Institute of Standards and Technology.[1][2] [Link]

  • Balogh, M. P. (2020). Debunking the Myths of Mass Spectrometry Ionization. LCGC North America. [Link]

  • ResearchGate. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Spectra of 5-Hydroxybenzimidazole

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 5-Hydroxybenzimidazole (often chemically indexed as 1H-benzimidazol-5-ol).[1] Editorial Note on Nomenclature: While the user query...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 5-Hydroxybenzimidazole (often chemically indexed as 1H-benzimidazol-5-ol).[1]

Editorial Note on Nomenclature: While the user query specifies "4H-Benzimidazol-5-ol," this specific tautomer is energetically unfavorable in the ground state due to the disruption of aromaticity in the benzene ring.[1] The stable, commercially relevant species exists in a tautomeric equilibrium between 1H-benzimidazol-5-ol and 3H-benzimidazol-5-ol .[1] In drug development contexts (e.g., as a metabolite of Thiabendazole), it is standard to refer to the 1H- form. This guide focuses on the stable 1H/3H tautomeric system.

Executive Summary & Application Context

5-Hydroxybenzimidazole (5-HBI) is a critical pharmacophore and metabolic marker in drug discovery.[1] It serves as the primary hydroxylated metabolite for benzimidazole-based anthelmintics (e.g., Thiabendazole) and is a structural analog to purines and amino acids (Tyrosine/Tryptophan).

For researchers, the UV-Vis spectrum of 5-HBI is not merely an identification tool but a probe for protonation states (pKa) and tautomeric ratios .[1] Unlike the unsubstituted parent benzimidazole, the 5-hydroxyl group introduces strong pH-dependent solvatochromism, making accurate spectral benchmarking essential for DMPK (Drug Metabolism and Pharmacokinetics) studies.[1]

Key Spectral Fingerprint[1]
  • Primary Absorption Band (Neutral):

    
     (Characteristic 
    
    
    
    transition).[1]
  • Phenolate Shift (Basic): Bathochromic shift to

    
     upon deprotonation.[1]
    
  • Detection Limit: Extinction coefficient (

    
    ) 
    
    
    
    at 280 nm.[1]

Technical Analysis: Spectral Characteristics

The absorption profile of 5-HBI is governed by two ionizable groups: the imidazole nitrogen (proton acceptor) and the phenolic hydroxyl (proton donor).

pH-Dependent Spectral Shifts

The following table synthesizes experimental data for 5-HBI across physiological pH ranges.

Solvent ConditionDominant Species

(nm)

(M⁻¹cm⁻¹)
Mechanistic Insight
Acidic (pH < 4.0) Cation (N3-H⁺)275 -- 278 ~5,100Protonation of the imidazole ring stabilizes the

-system, causing a slight hypsochromic (blue) shift or minimal change relative to neutral.[1]
Neutral (pH 7.0) Neutral (1H/3H)280 ~5,300The "Main Band." The phenolic OH is protonated; the imidazole ring is neutral. Resembles the Tyrosine absorption profile.[2][3]
Basic (pH > 10.0) Anion (Phenolate)298 -- 305 >6,000Critical Diagnostic: Deprotonation of the -OH group creates a phenolate anion.[1] The extra electron density pushes the HOMO energy up, causing a significant bathochromic (red) shift.
Tautomeric Equilibrium & Ionization Pathway

The UV-Vis spectrum is a weighted average of the tautomers. In solution, the proton rapidly migrates between N1 and N3.

Tautomerism Cation Cationic Form (pH < 5.0) Protonated Imidazole Neutral_1H 1H-Tautomer (Neutral) Stable Ground State Cation->Neutral_1H -H+ (pKa1 ~5.3) Neutral_3H 3H-Tautomer (Neutral) Rapid Equilibrium Neutral_1H->Neutral_3H Tautomerism Anion Anionic Form (pH > 9.5) Phenolate Species Neutral_1H->Anion -H+ (pKa2 ~9.5) Neutral_3H->Anion -H+

Figure 1: Ionization and tautomeric pathway of 5-Hydroxybenzimidazole.[1] The spectral shift at pH > 9.5 is driven by the formation of the Anion species.

Comparative Analysis: 5-HBI vs. Alternatives

In drug development, distinguishing 5-HBI from its isomers and parent compounds is crucial for validating metabolic pathways.[1]

Feature5-Hydroxybenzimidazole (Target)Benzimidazole (Parent)4-Hydroxybenzimidazole (Isomer)
Core Structure Phenol at pos. 5 (para to N1)UnsubstitutedPhenol at pos. 4 (adj. to bridge)

(Neutral)
280 nm 270 -- 275 nm~280 nm
Spectral Shape Broad band, significant tailing in base.[1]Sharp vibronic structure (B-band).[1]Similar to 5-HBI but often lower

due to intramolecular H-bonding (OH[1]···N).
pKa (Imid/OH) 5.3 / 9.55.5 / N/A5.3 / 9.5
Key Differentiator Red shift in NaOH is distinct; used to quantify metabolite concentration.[1]No shift in base (no acidic OH).[1]Strong intramolecular H-bond can suppress phenol deprotonation slightly.[1]

Scientist's Insight: While 4-HBI and 5-HBI have similar


, their fluorescence  properties differ significantly.[1] 5-HBI typically exhibits higher quantum yield in the excited state compared to 4-HBI, where the proximity of the hydroxyl to the nitrogen (position 4) can quench fluorescence via non-radiative decay pathways.

Experimental Protocol: Validated Spectral Determination

To ensure Trustworthiness and reproducibility, follow this self-validating protocol. This method corrects for the common error of "false peaks" caused by solvent cutoffs.

Reagents
  • Analyte: 5-Hydroxybenzimidazole (>98% purity).[1][4]

  • Solvents: HPLC-grade Methanol (MeOH) or Phosphate Buffer (PBS).[1]

  • Buffers: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic).

Step-by-Step Workflow
  • Baseline Correction (The Blank):

    • Fill two matched quartz cuvettes with the solvent (e.g., PBS).

    • Run a baseline scan (200–400 nm).[1] Crucial: If absorbance > 0.1 at 220 nm, the solvent is contaminated.

  • Stock Preparation:

    • Dissolve 1.34 mg of 5-HBI in 10 mL MeOH to create a 1 mM Stock .

    • Note: 5-HBI is sparingly soluble in pure water; predissolve in small MeOH volume if using aqueous buffers.[1]

  • Dilution & Measurement:

    • Prepare a 50 µM working solution in (a) 0.1 M HCl, (b) PBS pH 7.4, and (c) 0.1 M NaOH.

    • Scan 220–400 nm.[1]

    • Validation Check: The isosbestic points (wavelengths where absorbance is invariant to pH) should appear if the transition is purely two-state (e.g., Neutral

      
       Anion).
      
  • Data Processing:

    • Calculate Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .[1]
    • Target

      
       for linearity.[1]
      

Protocol Start Start: Stock Prep (1 mM in MeOH) Dilute Dilute to 50 µM in 3 Buffers (Acid/Neut/Base) Start->Dilute Blank Blank Correction (Matched Quartz Cuvettes) Dilute->Blank Scan Scan 220-400 nm Blank->Scan Check Check Isosbestic Points (Validates Purity) Scan->Check Calc Calculate ε (Target: ~5300 M⁻¹cm⁻¹) Check->Calc

Figure 2: Validated workflow for UV-Vis determination of benzimidazole derivatives.

References

  • US EPA. (2019).[1] Thiabendazole and 1H-benzimidazol-5-ol Metabolite Risk Assessment. Regulations.gov.[1] [1]

  • PubChem. (n.d.).[1] 5-Hydroxybenzimidazole Compound Summary. National Library of Medicine.[1]

  • ACS Omega. (2017).[1] Characterization of Ionizable Groups in Proteins (Ref: 4-hydroxybenzimidazole pKa and UV data). American Chemical Society.[1] [1]

  • Thieme Connect. (n.d.).[1] Product Class 4: Benzimidazoles - UV Spectral Properties. Science of Synthesis.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4H-Benzimidazol-5-ol

Topic: Personal Protective Equipment (PPE) & Handling Guide for 4H-Benzimidazol-5-ol (5-Hydroxybenzimidazole) Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 4H-Benzimidazol-5-ol (5-Hydroxybenzimidazole) Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers

Executive Safety Summary

Chemical Identity: 4H-Benzimidazol-5-ol (Synonyms: 5-Hydroxybenzimidazole; 5-Benzimidazolol) CAS: 1006-77-5 Physical State: Beige to light brown powder.

As a Senior Application Scientist, I must emphasize that while this compound is classified primarily as an Irritant , the greatest risk in a research setting arises during solubilization . Benzimidazoles are often dissolved in DMSO or Methanol for biological assays. Your PPE strategy must account for the solvent system, which often acts as a vehicle for transdermal absorption of the compound.

Core Hazard Profile (GHS Classification):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation (STOT SE 3).[2][3][4][5]

Risk Assessment & Engineering Controls

Before selecting PPE, you must implement engineering controls to minimize the hazard at the source.[7]

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood The powder is fine and prone to electrostatic dispersion. Inhalation (H335) is the primary entry route during weighing.
Static Control Anti-static Gun / Ionizer Benzimidazoles are organic solids that accumulate static charge, increasing the risk of "fly-away" powder during transfer.
Surface Protection Disposable Absorbent Mats Place plastic-backed absorbent mats in the hood to capture micro-spills during solubilization.

PPE Selection Matrix

This matrix moves beyond generic advice, factoring in the specific workflow (Solid Handling vs. Solution Preparation).

A. Eye & Face Protection[1][4][5][6][8][9][10]
  • Standard Protocol: Chemical Safety Goggles (ANSI Z87.1 / EN 166).

  • Why not just safety glasses? The powder is fine; safety glasses allow dust entry from the top/sides. Goggles provide a seal.

  • Contact Lenses:Strictly Prohibited. Dust trapped behind a lens can cause severe corneal abrasion before the lens can be removed.

B. Hand Protection (The Critical Variable)

Most safety failures occur here. You must select gloves based on the state of the chemical.

Workflow StageRecommended Glove MaterialThicknessRationale
Solid Handling (Weighing)Nitrile 0.11 mm (4 mil)Sufficient protection against dry particulates. Excellent dexterity for spatula manipulation.
Solution Prep (in DMSO )Nitrile (Double Gloved) or Laminate >0.2 mm (Total)DMSO permeates standard nitrile in <5 mins, carrying the benzimidazole through the skin. Double gloving is mandatory.
Solution Prep (in Methanol )Nitrile 0.11 mm (4 mil)Methanol has fair warning properties; standard nitrile offers moderate splash protection (change immediately upon splash).
C. Respiratory Protection
  • Primary: Work inside a fume hood.

  • Secondary (If Hood Unavailable): N95 (US) or P2 (EU) particulate respirator.

  • Note: A surgical mask offers zero protection against chemical dust.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing
  • Donning: Put on lab coat, safety goggles, and double nitrile gloves (if planning to dissolve immediately).

  • Static Check: Use an anti-static gun on the weighing boat and the spatula.

  • Transfer: Open the vial inside the fume hood. Transfer slowly to avoid aerosolization.

  • Decon: Wipe the exterior of the stock vial with a dry Kimwipe before returning to storage.

Phase 2: Solubilization (The High-Risk Step)
  • Scenario: Dissolving in DMSO for a stock solution.

  • Action: Add solvent slowly down the side of the vial.

  • Vortexing: Cap tightly. Hold the vial with a Kimwipe over the cap to prevent micro-droplets from spraying gloves if the seal leaks.

  • Spill Response: If DMSO solution touches your glove, do not wait. Remove the outer glove immediately, wash the inner glove with water, and re-glove.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for glove selection and respiratory protection based on your specific experimental conditions.

PPE_Logic Start Start: Handling 4H-Benzimidazol-5-ol State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Hood Is a Fume Hood Available? Solid->Hood Solvent Identify Solvent Solution->Solvent Safe_Solid PPE: Nitrile Gloves (4mil) Safety Goggles Lab Coat Hood->Safe_Solid Yes Resp_Req ADD: N95/P2 Respirator (Critical Requirement) Hood->Resp_Req No DMSO DMSO / DMF Solvent->DMSO Alc Methanol / Ethanol Solvent->Alc High_Risk PPE: Double Nitrile or Laminate Gloves (DMSO permeates standard nitrile) Safety Goggles DMSO->High_Risk Med_Risk PPE: Standard Nitrile Gloves Change immediately on splash Alc->Med_Risk

Caption: Decision tree for selecting appropriate hand and respiratory protection based on physical state and solvent carrier.

Decontamination & Disposal Plan

Improper disposal is a common regulatory violation. Benzimidazoles are nitrogen-containing heterocycles and must be treated as hazardous organic waste.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated weighing boats, pipette tips, dry Kimwipes.Hazardous Solid Waste Bin. Label as "Toxic/Irritant Solid contaminated with Benzimidazole."
Liquid Waste (A) Stock solutions in DMSO/Methanol.Organic Solvent Waste (Halogen-free). Do NOT pour down the sink.
Rinsate First rinse of the stock vial.Collect as Organic Liquid Waste.
Empty Containers Vials with no visible residue.Triple rinse with solvent (collect rinsate), deface label, then glass recycling (if permitted) or glass waste.

Emergency Response Protocols

A. Eye Contact (Powder or Solution)

  • Time is Tissue: Immediately flush with tepid water at an eyewash station for 15 minutes .

  • Technique: Hold eyelids open with thumb and forefinger to ensure irrigation behind the eyelid.

  • Follow-up: Seek medical attention. Show the SDS (Safety Data Sheet) to the physician.[5][8]

B. Skin Contact

  • Brush: If dry powder, gently brush off excess before wetting (to prevent increasing absorption area).

  • Wash: Wash with soap and copious water for 15 minutes.[8]

  • DMSO Warning: If dissolved in DMSO, do not scrub vigorously, as this may increase skin permeability. Rinse gently but thoroughly.

C. Spills (Benchtop) [4]

  • Isolate: Alert nearby personnel.

  • PPE: Don goggles and double gloves.

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) then wipe up.

    • Liquid: Use absorbent pads or vermiculite.

  • Clean: Clean area with 70% Ethanol and re-wipe.

References

  • PubChem. (n.d.). 5-Hydroxybenzimidazole (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.